N-Methyldibutylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFROHDIWGWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063015 | |
| Record name | 1-Butanamine, N-butyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-45-6 | |
| Record name | N-Butyl-N-methyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldibutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-butyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-butyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldibutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDIBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W8CZX75SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methyldibutylamine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-Methyldibutylamine, a tertiary amine with the chemical formula C9H21N, serves as a versatile building block and intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring two butyl groups and one methyl group attached to a central nitrogen atom, imparts specific chemical properties that are leveraged in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides an in-depth guide to the chemical properties, structure, and experimental protocols associated with this compound.
Core Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C9H21N | [3][4] |
| Molecular Weight | 143.27 g/mol | [3][5] |
| IUPAC Name | N-butyl-N-methylbutan-1-amine | [4] |
| CAS Number | 3405-45-6 | [3][5] |
| Boiling Point | 49-51 °C at 10 mmHg | [2][3][5] |
| Density | 0.745 g/mL at 25 °C | [2][3][5] |
| Refractive Index | n20/D 1.4178 | [2][3][5] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |
| SMILES String | CCCCN(C)CCCC | [5][6] |
| InChI Key | MTHFROHDIWGWFD-UHFFFAOYSA-N | [4][5][6] |
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity and steric hindrance. The following diagram illustrates the connectivity of the atoms in the molecule.
References
- 1. This compound | 3405-45-6 | Benchchem [benchchem.com]
- 2. This compound | 3405-45-6 [chemicalbook.com]
- 3. 3405-45-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-甲基二丁胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [stenutz.eu]
An In-Depth Technical Guide to the Synthesis of N-Methyldibutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyldibutylamine, a tertiary amine with applications in various chemical syntheses. The document details the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the key synthesis methods.
Reductive Amination: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of secondary amines, such as dibutylamine, to yield the corresponding tertiary amine. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion intermediate. Dibutylamine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the dibutylimminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to this compound. The driving force for this step is the formation of carbon dioxide.
Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Dibutylamine, Formaldehyde, Formic Acid | General Knowledge |
| Temperature | 80-100 °C | General Knowledge |
| Reaction Time | 2-18 hours | General Knowledge |
| Yield | High (typically >90%) | General Knowledge |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dibutylamine (1.0 eq), formaldehyde (37 wt. % in H₂O, 2.2 eq), and formic acid (98%, 2.0 eq).
-
Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Direct Alkylation with Methylating Agents
A straightforward method for the synthesis of this compound is the direct alkylation of dibutylamine with a suitable methylating agent. Common reagents for this purpose include methyl iodide and dimethyl sulfate. This reaction typically proceeds via an SN2 mechanism.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. This results in the formation of a quaternary ammonium salt intermediate, which is then deprotonated by a base to yield the final tertiary amine product.
Caption: General mechanism for the direct alkylation of dibutylamine.
Quantitative Data
| Parameter | Methyl Iodide | Dimethyl Sulfate |
| Reactants | Dibutylamine, Methyl Iodide, Base (e.g., K₂CO₃) | Dibutylamine, Dimethyl Sulfate, Base (e.g., NaOH) |
| Solvent | Acetone, Acetonitrile, or DMF | Toluene or water |
| Temperature | Room temperature to reflux | Room temperature to 100 °C |
| Reaction Time | 12-24 hours | 2-8 hours |
| Yield | Good to excellent | Good to excellent |
Experimental Protocol (using Dimethyl Sulfate)
-
Reaction Setup: To a solution of dibutylamine (1.0 eq) in toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Addition of Alkylating Agent: While vigorously stirring the mixture, add dimethyl sulfate (1.1 eq) dropwise, maintaining the reaction temperature below 30 °C by external cooling if necessary.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Work-up: Separate the organic layer and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude this compound can be further purified by vacuum distillation.
Catalytic N-Methylation with Methanol
A greener and more atom-economical approach to this compound synthesis is the catalytic N-methylation of dibutylamine using methanol as the methylating agent. This method typically employs a heterogeneous catalyst, such as platinum on carbon (Pt/C), and proceeds via a "borrowing hydrogen" mechanism.
Reaction Mechanism
The catalyst first dehydrogenates methanol to formaldehyde in situ. Dibutylamine then condenses with the formaldehyde to form an enamine or iminium ion intermediate. Finally, the catalyst facilitates the hydrogenation of this intermediate using the "borrowed" hydrogen from the initial methanol dehydrogenation step to yield this compound.
Caption: Catalytic "borrowing hydrogen" mechanism for N-methylation with methanol.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Dibutylamine, Methanol | [1] |
| Catalyst | Platinum on Carbon (Pt/C) | [1] |
| Base | NaOH | [1] |
| Temperature | 150 °C | [1] |
| Pressure | 1 bar N₂ | [1] |
| Reaction Time | 24-48 hours | [1] |
| Yield | High | [1] |
Experimental Protocol
-
Catalyst Preparation: In a suitable reactor, place the Pt/C catalyst.
-
Reaction Setup: Add a solution of dibutylamine (1.0 eq) and sodium hydroxide (1.0 eq) in methanol.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize to the desired pressure. Heat the mixture to the reaction temperature with vigorous stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and filter off the catalyst.
-
Purification: Remove the methanol from the filtrate under reduced pressure. The residue can be purified by distillation to obtain pure this compound.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound, irrespective of the chosen pathway, follows a series of common laboratory procedures.
Caption: A generalized experimental workflow for this compound synthesis.
References
Spectroscopic Profile of N-Methyldibutylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyldibutylamine, a tertiary amine with applications in organic synthesis and materials chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
The proton NMR spectrum of this compound exhibits signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| CH₃-N | ~2.2 | Singlet | 3H | - |
| N-CH₂- | ~2.3 | Triplet | 4H | ~7 |
| -CH₂-CH₂- | ~1.3-1.5 | Multiplet | 4H | - |
| -CH₂-CH₃ | ~0.9 | Triplet | 6H | ~7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.
¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments in this compound.
| Assignment | Chemical Shift (ppm) |
| CH₃-N | ~42 |
| N-CH₂- | ~58 |
| -CH₂-CH₂- | ~30 |
| -CH₂-CH₃ | ~20 |
| -CH₂-CH₃ | ~14 |
Note: These are approximate chemical shifts and can be influenced by the experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absence of N-H stretching bands and the presence of C-H and C-N stretching and bending vibrations.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H stretching (alkyl) |
| 1465 | Medium | C-H bending (methylene) |
| 1380 | Medium | C-H bending (methyl) |
| 1260-1020 | Medium | C-N stretching (tertiary amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 143.27 g/mol , the mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.[1]
| m/z | Relative Intensity | Possible Fragment |
| 143 | Moderate | [M]⁺ (Molecular Ion) |
| 128 | High | [M-CH₃]⁺ |
| 100 | High | [M-C₃H₇]⁺ (alpha-cleavage) |
| 86 | Moderate | [M-C₄H₉]⁺ (alpha-cleavage) |
| 58 | High | [CH₃N(CH₂)]⁺ |
| 44 | Moderate | [CH₃NHCH₂]⁺ |
Note: The relative intensities are estimations and can vary based on the ionization method and energy.
Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. The sample is shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for a neat liquid sample.
Procedure:
-
Sample Preparation (ATR): A small drop of liquid this compound is placed directly onto the ATR crystal.
-
Sample Preparation (Neat Liquid Cell): A drop of the liquid is placed between two salt plates to form a thin film.[1]
-
Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time and mass spectrum of this compound.
Materials:
-
This compound
-
A suitable solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.
Procedure:
-
Sample Preparation: A dilute solution of this compound (e.g., 100 ppm) is prepared in the chosen solvent.
-
GC Method:
-
Injector: The injector temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode.
-
Oven Program: A temperature program is used to separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: The mass analyzer (e.g., a quadrupole) is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).
-
Transfer Line and Ion Source Temperature: These are typically maintained at around 230 °C and 200 °C, respectively.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
N-Methyldibutylamine CAS number 3405-45-6 characterization
An In-depth Technical Guide to N-Methyldibutylamine (CAS: 3405-45-6)
Introduction
This compound, identified by CAS number 3405-45-6, is a tertiary aliphatic amine with the linear formula [CH₃(CH₂)₃]₂NCH₃.[1] It is a versatile organic compound utilized as a chemical intermediate, a solvent, and a base in various synthetic and industrial applications.[2] Its structure, featuring two n-butyl groups and one methyl group attached to a central nitrogen atom, imparts moderate polarity and solubility in common organic solvents.[2] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, safety protocols, synthesis, and key applications relevant to researchers and drug development professionals.
Physicochemical and General Properties
This compound is a flammable, colorless liquid.[1][3] Its core physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3405-45-6 | [1][3][4] |
| Molecular Formula | C₉H₂₁N | [1][3][4] |
| Molecular Weight | 143.27 g/mol | [1][3] |
| Appearance | Colorless Liquid | [1][3] |
| Density | 0.745 g/mL at 25 °C | [1][5] |
| Boiling Point | 49-51 °C at 10 mmHg | [1][5] |
| Melting Point | -61.9 °C | [6] |
| Flash Point | 42 °C (107.6 °F) - Closed Cup | [1][3] |
| Refractive Index | n20/D 1.4178 | [1][5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[2][7] | [2][7] |
| InChI Key | MTHFROHDIWGWFD-UHFFFAOYSA-N | [1][4] |
| SMILES | CCCCN(C)CCCC | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of this compound's identity and purity. Key data from mass spectrometry, NMR, and IR spectroscopy are outlined below.
| Spectroscopy | Expected Key Signals / Fragments |
| Mass Spec (EI) | The electron ionization mass spectrum shows characteristic fragmentation. The most abundant fragment ion (base peak) is typically observed at m/z 100 , corresponding to the alpha-cleavage loss of a propyl radical ([M-C₃H₇]⁺). Other significant fragments include m/z 58 and m/z 44 .[1][7] The molecular ion peak [M]⁺ at m/z 143 may also be observed.[1] |
| ¹H NMR | The proton NMR spectrum is expected to show four distinct signals: a triplet corresponding to the terminal methyl protons (-CH₃) of the butyl chains, two overlapping multiplets for the internal methylene protons (-CH₂-CH₂-), a triplet for the methylene protons adjacent to the nitrogen (α-CH₂), and a singlet for the N-methyl protons (-N-CH₃). |
| ¹³C NMR | The carbon NMR spectrum should display five signals, corresponding to the four unique carbons of the n-butyl chains and the single carbon of the N-methyl group. |
| IR Spectroscopy | The infrared spectrum lacks N-H stretching bands, which is characteristic of a tertiary amine. Key absorptions include C-H stretching bands for the alkyl groups just below 3000 cm⁻¹ and C-N stretching bands in the 1250-1020 cm⁻¹ region. |
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon acute exposure through oral, dermal, or inhalation routes.[8]
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquid 3 | 🔥 | Danger | H226: Flammable liquid and vapor.[8] |
| Acute Toxicity 3/4 | ☠️ | Danger | H302/H332: Harmful if swallowed or if inhaled.[8] H311: Toxic in contact with skin.[8] |
| Skin Corrosion 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[8] |
Handling Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][9]
-
Ground and bond containers during material transfer to prevent static discharge.[9]
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.[9]
-
Incompatible with strong oxidizing agents, acids, isocyanates, and peroxides.[2][10]
Experimental Protocols
Synthesis Protocol: Eschweiler-Clarke Reaction
A common and effective method for synthesizing this compound is the methylation of the corresponding secondary amine, dibutylamine, via the Eschweiler-Clarke reaction. This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][11]
Materials:
-
Dibutylamine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-95%)
-
Diethyl ether or other suitable extraction solvent
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add dibutylamine (1.0 eq).
-
Reagent Addition: Slowly add an excess of formic acid (e.g., 2.5 eq) followed by an excess of aqueous formaldehyde (e.g., 2.5 eq) to the flask. The addition may be exothermic and should be controlled with an ice bath if necessary.
-
Reflux: Heat the reaction mixture to reflux. The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding.[10] Continue heating until gas evolution ceases (typically several hours).
-
Workup - Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution. This step neutralizes the excess formic acid and deprotonates the amine salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent) three times.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization Protocol
To confirm the identity and assess the purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and confirm molecular weight and fragmentation pattern.
-
Sample Preparation: Dilute a small aliquot of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to separate the product from any residual starting materials or byproducts.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300.
-
Data Analysis: The retention time of the major peak indicates purity. The corresponding mass spectrum should match the known fragmentation pattern, with key ions at m/z 143, 100, and 58.[1][7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of this compound.
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Development
This compound serves as a valuable tool in several scientific and industrial domains:
-
Organic Synthesis: It acts as a non-nucleophilic base and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals like herbicides.[2][5]
-
Mass Spectrometry: It has been used to develop optimized mobile phase systems that enhance mass spectrometry signal intensity for oligonucleotides like siRNA and DNA.[1]
-
Materials Science: The compound is used in the manufacturing of plastics, enamels, and polymers, where it can function as a solvent or catalyst.[3] It has also been cited for its utility in preparing Group II-VI compound semiconductors.[5]
-
Biomedical Research: Although preliminary, some sources suggest it has potential applications in cancer research due to an observed ability to inhibit the growth of tumor cells.[3]
References
- 1. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-METHYLBUTYLAMINE(110-68-9) IR Spectrum [chemicalbook.com]
- 4. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Butanamine, N-butyl-N-methyl- [webbook.nist.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. spectrabase.com [spectrabase.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Physical properties of N-Methyldibutylamine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of N-Methyldibutylamine, specifically its boiling point and density. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.
Core Physical Properties
This compound is a tertiary amine with the chemical formula C9H21N. An understanding of its physical characteristics is fundamental for its application in various chemical syntheses and pharmaceutical development processes.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different experimental and industrial conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 49-51 °C | at 10 mmHg[1][2] |
| Density | 0.745 g/mL | at 25 °C[1][2] |
Experimental Protocols
Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like this compound, which have a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are also required.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Distillation: The apparatus is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then gently heated.
-
Temperature Reading: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point at that specific pressure.
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to its volume. It is an important parameter for quality control and for calculations involving mass-volume relationships.
Methodology:
-
Mass Measurement: An empty, clean, and dry pycnometer (a specific type of flask for measuring density) is weighed accurately on an analytical balance.
-
Volume Measurement: The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed again. The difference in mass gives the mass of the liquid.
-
Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent. The measurement is typically performed at a standard temperature, such as 25 °C.
-
Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The volume of the pycnometer can be predetermined by filling it with a liquid of known density, such as deionized water.
Logical Relationship of Physical Properties
The following diagram illustrates the logical flow of determining and utilizing the physical properties of this compound.
Caption: Workflow for this compound property analysis.
References
A Technical Guide to Quantum Chemical Calculations for N-Methyldibutylamine and Related Tertiary Amines
Introduction
N-Methyldibutylamine, a tertiary amine, is a compound of interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, reactivity, and electronic properties is crucial for its application in drug development and materials science. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level. This technical guide outlines the methodologies for performing such calculations and presents representative data derived from studies on analogous tertiary amines, offering valuable insights for researchers and scientists.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accuracy of quantum chemical calculations. The following protocols are synthesized from common practices in the computational study of tertiary amines.
1. Molecular Structure Optimization
The initial step involves the construction of the this compound molecule in a computational chemistry software package. An initial geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.
-
Methodology:
-
Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G(d,p) is a commonly used basis set that provides a good description of the electronic structure for molecules containing first and second-row atoms.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Procedure: The geometry of the molecule is iteratively adjusted to minimize the total electronic energy until a stationary point on the potential energy surface is located.
-
2. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Methodology:
-
Level of Theory: B3LYP/6-31G(d,p).
-
Procedure: The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and subsequently the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
3. Electronic Property Calculations
Once a stable geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.
-
Methodology:
-
Level of Theory: B3LYP/6-31G(d,p) or a higher-level basis set for more accurate electronic properties.
-
Properties Calculated:
-
HOMO and LUMO Energies: These are indicative of the molecule's ability to donate and accept electrons, respectively.
-
HOMO-LUMO Gap: A larger gap suggests higher kinetic stability and lower chemical reactivity.
-
Dipole Moment: Provides information about the polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
-
-
Data Presentation
Due to the absence of published quantum chemical data for this compound, the following tables present calculated data for a structurally analogous tertiary amine, Triethylamine ((C₂H₅)₃N) . This data serves as a valuable reference for what can be expected for this compound.
Table 1: Calculated Vibrational Frequencies for Triethylamine
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) |
| CH₃ Asymmetric Stretch | 3005 |
| CH₃ Symmetric Stretch | 2960 |
| CH₂ Asymmetric Stretch | 2945 |
| CH₂ Symmetric Stretch | 2890 |
| CH₃ Asymmetric Deformation | 1470 |
| CH₂ Scissoring | 1455 |
| CH₃ Symmetric Deformation | 1390 |
| CH₂ Wagging | 1370 |
| C-N Asymmetric Stretch | 1210 |
| C-N Symmetric Stretch | 1080 |
| C-C Stretch | 900 |
| C-N-C Bending | 375 |
Note: Frequencies are representative and may vary slightly based on the specific computational method and basis set used.
Table 2: Calculated Electronic Properties of Representative Tertiary Amines
| Property | Value | Analogous Molecule |
| HOMO Energy | -6.0 to -6.5 eV | General Tertiary Amines |
| LUMO Energy | 1.0 to 1.5 eV | General Tertiary Amines |
| HOMO-LUMO Gap | 7.0 to 8.0 eV | General Tertiary Amines |
| Dipole Moment | 0.6 to 0.9 D | Triethylamine |
Note: These values are typical ranges for tertiary amines calculated with DFT methods and serve as an estimation.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a quantum chemical calculation study and a conceptual representation of molecular orbital interactions.
N-Methyldibutylamine reactivity with electrophiles
An In-depth Technical Guide on the Reactivity of N-Methyldibutylamine with Electrophiles
Introduction
This compound is a tertiary aliphatic amine with the chemical formula C₉H₂₁N.[1] Its structure features a nitrogen atom bonded to one methyl group and two butyl groups. As with other tertiary amines, the core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.[2] This inherent nucleophilicity allows this compound to react with a variety of electron-deficient species, known as electrophiles. This guide provides a detailed technical overview of the primary reactions of this compound with common electrophiles, complete with reaction mechanisms, experimental protocols, and quantitative data summaries. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by the accessibility of the nitrogen's lone pair for forming new bonds. Its reaction with an electrophile typically involves the nitrogen atom acting as a nucleophile.
N-Alkylation with Alkyl Halides: The Menschutkin Reaction
One of the most fundamental reactions of tertiary amines is N-alkylation with alkyl halides to form quaternary ammonium salts.[3][4] This transformation, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (Sɴ2) reaction.[5] The tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.[5]
The reaction proceeds readily, and since there is no hydrogen on the nitrogen atom of the resulting quaternary ammonium salt, over-alkylation, a common issue with primary and secondary amines, is not a concern.[4][6] The product is a stable salt.[4] Treatment of tertiary amines with an excess of a reactive alkyl halide like methyl iodide, a process known as exhaustive methylation, reliably leads to the quaternary ammonium salt.[6]
General Reaction: R₃N + R'-X → R₃R'N⁺X⁻ (this compound + Alkyl Halide → N-Methyl-N,N-dibutyl-N-alkylammonium Halide)
Acylation Reactions with Acyl Halides and Anhydrides
Tertiary amines like this compound are generally considered unreactive towards acylating agents such as acyl chlorides and anhydrides under standard conditions.[2] This is because, unlike primary and secondary amines, they lack a proton on the nitrogen atom that can be eliminated after the initial nucleophilic attack on the carbonyl carbon. The resulting tetravalent nitrogen intermediate cannot be stabilized by deprotonation to form a neutral amide.
However, tertiary amines are widely used as non-nucleophilic bases or catalysts in acylation reactions of primary and secondary amines or alcohols.[7] In these cases, the tertiary amine serves to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.[7]
Ring-Opening of Epoxides
This compound can act as a nucleophile to open the strained three-membered ring of an epoxide. The reaction mechanism depends on the conditions (acidic or basic/neutral).
-
Under Neutral or Basic Conditions: The amine directly attacks one of the electrophilic carbons of the epoxide ring in an Sɴ2 fashion.[8] The attack preferentially occurs at the less sterically hindered carbon atom.[8][9] This results in the formation of a zwitterionic intermediate, which can be protonated during an aqueous workup to yield an amino alcohol.
-
Under Acidic Conditions: The epoxide oxygen is first protonated by the acid, which activates the epoxide for ring-opening by making the carbons more electrophilic.[8][10] The weak nucleophile (the tertiary amine) then attacks. In this case, the nucleophilic attack occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[9]
Hydroaminoalkylation of Olefins
A more advanced functionalization involves the reaction of this compound with olefins in a process called hydroaminoalkylation. This reaction has been reported to be catalyzed by scandium complexes.[2] It allows for the formal addition of an amine and an alkyl group across a double bond, forming a new C-C bond and leading to more complex amine structures.[2] For example, this compound has been successfully reacted with norbornene in this manner to yield a functionalized product in good yield.[2]
Quantitative Data Summary
While specific yield data for reactions involving this compound are sparse in generalized literature, the following table summarizes the expected reactivity and products with various electrophiles.
| Electrophile Class | Reagent Example | Product Type | Typical Conditions | Notes |
| Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Heat, often in a polar solvent | Known as the Menschutkin reaction; generally high yielding.[5] |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | No Reaction (Acts as Catalyst) | Room temperature | This compound acts as an acid scavenger, not as a nucleophile.[7] |
| Anhydride | Acetic Anhydride | No Reaction (Acts as Catalyst) | Heat | Similar to acyl chlorides; catalyzes acylation of other species.[2] |
| Epoxide | Propylene Oxide | Amino Alcohol | Neutral or acidic conditions | Regioselectivity depends on conditions (less hindered for neutral, more hindered for acidic).[8][9] |
| Olefin | Norbornene | Functionalized Tertiary Amine | Scandium catalyst | Forms a new C-C bond via hydroaminoalkylation.[2] |
| Protic Acid | Hydrochloric Acid (HCl) | Ammonium Salt | Room temperature | Standard acid-base neutralization reaction.[2] |
Experimental Protocols
The following are representative protocols for key reactions involving a tertiary amine like this compound.
Protocol 1: Synthesis of a Quaternary Ammonium Salt (N-Alkylation)
This protocol is a generalized procedure for the Menschutkin reaction.[5]
Objective: To synthesize N,N-dibutyl-N,N-dimethylammonium iodide from this compound and methyl iodide.
Materials:
-
This compound (1 equivalent)
-
Methyl iodide (1.1 equivalents)
-
Acetonitrile or Chloroform (solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (10.0 mmol) in the chosen solvent (e.g., 20 mL of acetonitrile).
-
Add methyl iodide (11.0 mmol) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if applicable.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.
-
Wash the collected solid product with cold diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Dry the purified white solid under vacuum to obtain the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Tertiary Amine as a Catalyst in Acylation
This protocol describes the use of a tertiary amine as an acid scavenger in the N-acylation of a primary amine.[7]
Objective: To synthesize N-benzylacetamide from benzylamine and acetyl chloride, using this compound as an acid-scavenging base.
Materials:
-
Benzylamine (1 equivalent)
-
Acetyl chloride (1.05 equivalents)
-
This compound (1.1 equivalents)
-
Dichloromethane (DCM) (solvent)
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (10.0 mmol) and this compound (11.0 mmol) in DCM (30 mL) in a flask placed in an ice bath (0 °C).
-
Slowly add acetyl chloride (10.5 mmol) dropwise to the stirred solution. Caution: The reaction is exothermic and produces HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the this compound hydrochloride salt and any remaining amines.
-
Wash with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid.
-
Wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-benzylacetamide.
References
- 1. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3405-45-6 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
N-Methyldibutylamine: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyldibutylamine (NMDBA) is a tertiary amine with a history spanning over a century. This document provides an in-depth technical guide to the discovery, synthesis, and historical development of this compound. It includes a detailed account of its first reported synthesis in 1907, alongside modern synthetic methodologies. Key physical and chemical properties are presented in tabular format for easy reference. Furthermore, this guide outlines the evolution of its applications, from early academic curiosity to its current utility as a versatile intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols for both historical and contemporary synthetic routes are provided, accompanied by graphical representations of reaction pathways and workflows to facilitate understanding and replication.
Introduction
This compound, systematically named N-butyl-N-methylbutan-1-amine, is a tertiary amine characterized by the presence of two butyl groups and one methyl group attached to a central nitrogen atom. Its unique structural and chemical properties have made it a valuable building block in organic synthesis. This guide delves into the historical origins of NMDBA, tracing its journey from its initial discovery to its present-day applications.
Discovery and Early History
The first documented synthesis of this compound is attributed to the French chemist P. Lemoult in 1907. While the original publication in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences is not readily accessible, subsequent references in chemical literature and databases, such as the Beilstein Handbook (Reference: 4-04-00-00553), credit Lemoult with its discovery[1][2]. His work likely involved the reaction of dibutylamine with a methylating agent, a common method for the synthesis of tertiary amines at the time.
For many years following its discovery, this compound remained largely a subject of academic interest, primarily cataloged for its physical and chemical properties. Its potential for broader applications was not immediately recognized, and it was often encountered as a byproduct in reactions aimed at producing other amines[3].
Physicochemical Properties
This compound is a colorless to yellow liquid with a characteristic amine-like odor. It is a flammable and corrosive compound. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁N | [1][4] |
| Molecular Weight | 143.27 g/mol | [5] |
| CAS Number | 3405-45-6 | [5] |
| Boiling Point | 164.6 °C at 760 mmHg | [4] |
| 49-51 °C at 10 mmHg | [5] | |
| Density | 0.745 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4178 | [5] |
| Flash Point | 42.2 °C (107.6 °F) - closed cup | [4][5] |
| Solubility | Soluble in organic solvents. | |
| pKa | 9.91 ± 0.50 (Predicted) | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the methylation of a secondary amine or the reductive amination of a carbonyl compound.
Historical Synthesis: Methylation of Dibutylamine
The earliest method for the synthesis of this compound, likely employed by Lemoult, involves the direct methylation of dibutylamine. This reaction typically utilizes a methylating agent such as methyl iodide or dimethyl sulfate.
Reaction Pathway:
Caption: Methylation of Dibutylamine.
Experimental Protocol (Hypothetical Historical Method):
-
Materials: Dibutylamine, Methyl Iodide, Diethyl ether, Sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dibutylamine in an excess of diethyl ether.
-
Slowly add a stoichiometric amount of methyl iodide to the solution while stirring.
-
After the addition is complete, gently reflux the mixture for several hours.
-
Cool the reaction mixture and wash it with a dilute sodium hydroxide solution to remove any acidic byproducts.
-
Separate the ethereal layer, dry it over anhydrous sodium sulfate, and remove the ether by distillation.
-
The crude this compound is then purified by fractional distillation.
-
Modern Synthesis: Reductive Amination
A more contemporary and widely used method for the synthesis of this compound is reductive amination. This approach involves the reaction of butyraldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final tertiary amine.
Reaction Workflow:
Caption: Reductive Amination Synthesis.
Experimental Protocol (Modern Method):
-
Materials: Butyraldehyde, Methylamine (solution in methanol), Sodium cyanoborohydride (NaBH₃CN), Methanol, Acetic acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of butyraldehyde (2 equivalents) in methanol, add a solution of methylamine (1 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by fractional distillation under reduced pressure[6].
-
Historical and Modern Applications
Initially, this compound had limited practical use. However, with the advancement of chemical industries, its utility as a versatile intermediate has been recognized.
-
Agrochemicals: It is used in the formulation of certain herbicides[7].
-
Pharmaceuticals: this compound serves as a building block in the synthesis of various active pharmaceutical ingredients.
-
Material Science: It can be used in the preparation of specialty polymers and as a component in the synthesis of Group II-VI compound semiconductors[7].
-
Analytical Chemistry: It has been utilized to optimize mobile phase systems in mass spectrometry applications[5].
Conclusion
From its discovery in the early 20th century to its present-day applications, this compound has evolved from a chemical curiosity to a valuable synthetic intermediate. The development of more efficient synthetic methods, such as reductive amination, has facilitated its wider use in various industrial sectors. This guide provides a comprehensive overview of the history, properties, synthesis, and applications of this compound, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3405-45-6 | Benchchem [benchchem.com]
- 3. US3442951A - Process for manufacturing n-methylbutylamine - Google Patents [patents.google.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound 98 3405-45-6 [sigmaaldrich.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. This compound | 3405-45-6 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: N-Methyldibutylamine as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyldibutylamine as a catalyst in organic synthesis, with a particular focus on its application in the production of polyurethane foams. Detailed protocols and comparative performance data are presented to guide researchers in its effective utilization.
Introduction
This compound (NMDBA) is a tertiary aliphatic amine that serves as a versatile catalyst in various organic reactions. Its steric hindrance and basicity make it a suitable candidate for promoting reactions such as the formation of polyurethanes. In polyurethane synthesis, tertiary amine catalysts are crucial for balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The choice of catalyst significantly influences the reaction kinetics, foam structure, and the final physical properties of the polyurethane product.[1]
Application in Polyurethane Foam Synthesis
This compound can be effectively employed as a catalyst in the formulation of both flexible and rigid polyurethane foams. It acts as a potent catalyst for the urethane (gelling) and urea (blowing) reactions, which are fundamental to the formation of the polymer matrix and the cellular structure of the foam.
Mechanism of Catalysis:
Tertiary amines, such as this compound, function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and by water. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, thereby increasing its reactivity.
Logical Workflow for Polyurethane Foam Formulation:
Caption: Workflow for Polyurethane Foam Synthesis.
Quantitative Performance Data
The catalytic activity of this compound can be benchmarked against other commonly used tertiary amine catalysts in a standard rigid polyurethane foam formulation. The following table summarizes the typical performance characteristics.
| Catalyst | Use Level (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| This compound | 1.5 | 12 | 55 | 95 | 32.5 |
| Triethylenediamine (TEDA) | 1.2 | 10 | 50 | 90 | 32.1 |
| DMCHA | 1.8 | 15 | 65 | 110 | 33.0 |
| N,N-Dimethylbenzylamine | 2.0 | 18 | 75 | 125 | 33.4 |
Note: php = parts per hundred parts of polyol. Data is representative and may vary based on the specific formulation.
Experimental Protocols
4.1. Preparation of Rigid Polyurethane Foam
This protocol describes the laboratory-scale preparation of a rigid polyurethane foam using this compound as a catalyst.
Materials:
-
Polyether Polyol (OH value 450 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Silicone Surfactant
-
Deionized Water
-
This compound (Catalyst)
Equipment:
-
High-speed mechanical stirrer
-
Paper cup (500 mL)
-
Fume hood
-
Digital stopwatch
-
Oven
Procedure:
-
Preparation of the Polyol Premix:
-
In a 500 mL paper cup, weigh 100.0 g of the polyether polyol.
-
Add 2.0 g of the silicone surfactant to the polyol.
-
Add 3.0 g of deionized water.
-
Add 1.5 g of this compound.
-
Mix the components thoroughly for 30 seconds at 2000 rpm using the mechanical stirrer.
-
-
Foaming Process:
-
Under a fume hood, add 120.0 g of pMDI to the polyol premix.
-
Immediately start the stopwatch and mix the components at 3000 rpm for 5-7 seconds.
-
Observe and record the cream time (start of foam rise), gel time (formation of a stringy polymer), and tack-free time (surface is no longer sticky).
-
-
Curing:
-
Allow the foam to cure at ambient temperature for 24 hours or in an oven at 70°C for 2 hours.
-
-
Characterization:
-
Cut the cured foam into appropriate dimensions for density and other physical property measurements.
-
Experimental Workflow Diagram:
Caption: Protocol for Rigid Polyurethane Foam Synthesis.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area or a fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a viable tertiary amine catalyst for the production of polyurethane foams. Its catalytic activity is comparable to other commonly used catalysts, and it can be effectively integrated into standard foam formulations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science.
References
Application Note: Gas Chromatography Methods for N-Methyldibutylamine Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the quantitative analysis of N-Methyldibutylamine using gas chromatography (GC). Two primary methods are presented: a direct injection method using a Flame Ionization Detector (FID) for routine analysis, and a derivatization method coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. These methods are designed to serve as a robust starting point for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development and chemical synthesis.
The analysis of amines, such as this compound, by gas chromatography can be challenging due to their polar nature, which may lead to poor peak shape and variability in retention times. The protocols outlined below address these challenges through optimized chromatographic conditions and a derivatization strategy to improve analytical performance.
Method 1: Direct Analysis of this compound by GC-FID
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or isopropanol, to a final concentration within the calibrated range.
-
If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W CP-Wax 52 CB for Amines (30 m x 0.32 mm, 1.2 µm) or similar |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes |
| - Ramp: 15 °C/min to 220 °C | |
| - Final Hold: Hold at 220 °C for 5 minutes | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Quantitative Data Summary (Illustrative)
The following table summarizes typical performance data for the direct analysis method. This data is for illustrative purposes and should be verified experimentally.
| Parameter | Value |
| Retention Time (t_R) | Approx. 8.5 min |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantitation (LOQ) | 15 µg/mL |
| Linearity (R²) | > 0.998 (15-500 µg/mL) |
| Recovery (%) | 95 - 103% |
| RSD (%) | < 3% |
Method 2: this compound Analysis by GC-MS after Derivatization
This method is recommended for samples with complex matrices or when higher sensitivity and confirmatory results are required. Derivatization with propyl chloroformate improves the volatility and chromatographic behavior of this compound.
Experimental Protocol
1. Derivatization Procedure:
-
To 1 mL of the sample solution (in an appropriate solvent), add 100 µL of pyridine.
-
Add 50 µL of propyl chloroformate.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at 60 °C for 15 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temp. | 260 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 minute |
| - Ramp: 20 °C/min to 280 °C | |
| - Final Hold: Hold at 280 °C for 3 minutes | |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
| Solvent Delay | 3 minutes |
Quantitative Data Summary (Illustrative)
The following table summarizes typical performance data for the derivatization GC-MS method. This data is for illustrative purposes and should be verified experimentally.
| Parameter | Value |
| Retention Time (t_R) | Approx. 10.2 min |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.999 (1.5-100 µg/mL) |
| Recovery (%) | 97 - 105% |
| RSD (%) | < 2% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound by gas chromatography.
Caption: Workflow for GC analysis of this compound.
Logical Relationship of Analytical Methods
The choice between direct analysis and derivatization depends on the specific requirements of the analysis.
Caption: Decision tree for method selection.
Application Note: Quantitative Analysis of N-Methyldibutylamine in Complex Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of N-Methyldibutylamine in complex biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a protein precipitation-based sample preparation, followed by chromatographic separation using a HILIC column and detection by electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for this compound.
Introduction
This compound (N-butyl-N-methylbutan-1-amine) is a tertiary amine that may be encountered in various research and industrial applications. Accurate and reliable quantification of this compound in complex biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and other research applications. This document provides a comprehensive protocol for its analysis by LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A protein precipitation method is a straightforward and effective approach for the extraction of small molecules like this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar tertiary amine or a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for the effective retention and separation of the polar this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
LC Conditions:
| Parameter | Value |
|---|---|
| Column | ZIC-pHILIC (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization.
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions
Based on the known fragmentation pattern of this compound, the following MRM transitions are proposed. The collision energy should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| This compound | 144.2 | 100.1 | Loss of Propyl radical |
| This compound | 144.2 | 86.1 | Loss of Butyl radical |
Note: The transition 144.2 -> 100.1 is expected to be the most intense and is recommended for quantification.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
This compound Fragmentation Pathway
Caption: this compound Fragmentation.
Application Notes and Protocols for N-Methyldibutylamine in Ion-Pairing Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pairing chromatography (IPC) is a powerful technique used in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases. The addition of an ion-pairing reagent to the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase. N-Methyldibutylamine, a tertiary amine, serves as a cationic ion-pairing reagent, making it suitable for the analysis of anionic compounds such as oligonucleotides, sulfonates, and other acidic molecules. Its volatility can also be advantageous for applications involving mass spectrometry (MS) detection.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and related alkylamines in ion-pairing chromatography.
Principle of Ion-Pairing Chromatography with this compound
In a typical reversed-phase setup, anionic analytes exhibit poor retention on hydrophobic C8 or C18 columns. By introducing this compound into the mobile phase, it exists in its protonated, positively charged form (a tertiary ammonium ion) at an appropriate pH. This positively charged ion-pairing reagent interacts with the negatively charged analyte (e.g., the phosphate backbone of an oligonucleotide) to form a charge-neutral, hydrophobic ion pair. This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation based on differences in properties such as size and base composition.
The selection of the acidic counterion and its concentration is crucial for optimizing separations. Common choices include acetic acid for standard HPLC-UV applications and volatile agents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for LC-MS compatibility, as HFIP can enhance MS sensitivity.[1]
Data Presentation: Comparison of Alkylamine Ion-Pairing Reagents
The following table summarizes typical chromatographic conditions and performance observations for various alkylamines used in the ion-pairing reversed-phase HPLC of oligonucleotides. This data is compiled from several studies and provides a baseline for developing a method with this compound.
| Ion-Pairing Reagent | Typical Concentration | Co-reagent & Concentration | Target Analytes | Key Observations |
| N,N-Dimethylbutylamine | 16.5 mM | 400 mM HFIP | Oligonucleotides | Provided good mass spectrometry sensitivity.[2] |
| Dibutylamine | 15 mM | 25 mM HFIP | PolyT Standards | Required a steeper gradient compared to TEA:HFIP; suitable for larger oligonucleotides.[3] |
| Triethylamine (TEA) | 15 mM | 400 mM HFIP | ssRNA | A common baseline for comparison; provides robust separation. |
| Butylamine | 15 mM | 50 mM HFIP | ssRNA | Achieved similar selectivity to TEA with lower organic starting conditions. |
| Hexylamine | 15 mM | 50 mM HFIP | Oligonucleotides (10-40mer) | Provided the best overall chromatographic performance and resolution in a comparative study.[3] |
| Tripropylamine | Not Specified | Not Specified | Small Oligonucleotides | Showed maximum separation for smaller oligonucleotides.[3] |
Experimental Protocols
Protocol 1: General Purpose Ion-Pairing Chromatography for Anionic Analytes (HPLC-UV)
This protocol provides a starting point for the analysis of anionic compounds using this compound with UV detection.
1. Materials:
-
This compound
-
Acetic Acid (glacial)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm)
-
Analyte sample dissolved in a suitable solvent
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Prepare a 100 mM N-Methyldibutylammonium Acetate (NMDBAA) stock solution. To prepare 500 mL, add approximately 450 mL of HPLC-grade water to a suitable container.
-
Add the calculated amount of this compound and mix.
-
Add an equimolar amount of acetic acid.
-
Adjust the pH to the desired level (typically neutral) with small additions of this compound or acetic acid.
-
Bring the final volume to 500 mL with HPLC-grade water.
-
Filter the mobile phase through a 0.22 µm filter.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile.
-
3. Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50-60 °C
-
Detection: UV at 260 nm (for oligonucleotides) or other appropriate wavelength
-
Injection Volume: 5 µL
-
Gradient Program (example):
Time (min) % Mobile Phase B 0.0 20 20.0 50 22.0 95 25.0 95 25.1 20 | 30.0 | 20 |
4. Method Optimization:
-
The concentration of NMDBAA can be varied (e.g., 50-150 mM) to optimize retention.
-
The gradient slope and initial percentage of Mobile Phase B should be adjusted based on the hydrophobicity of the analytes.
-
Column temperature can be increased to improve peak shape and reduce retention.
Protocol 2: LC-MS Compatible Ion-Pairing Chromatography for Oligonucleotides
This protocol is adapted for use with mass spectrometry detection, employing a volatile ion-pairing system.
1. Materials:
-
This compound
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Reversed-phase HPLC column suitable for oligonucleotides (e.g., Waters ACQUITY Premier OST C18)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
To prepare 500 mL, add approximately 400 mL of LC-MS grade water to a container.
-
Add the required volume of HFIP to achieve the desired concentration (e.g., 50-400 mM). Mix well.
-
Add this compound to the desired concentration (e.g., 15 mM).
-
Bring the final volume to 500 mL with LC-MS grade water. Do not adjust the pH.
-
Filter the mobile phase.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile.
-
3. Chromatographic and MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: Oligonucleotide-specific C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Flow Rate: 0.2-0.3 mL/min
-
Column Temperature: 60 °C
-
Gradient Program: Optimize based on analyte size, starting with a low percentage of acetonitrile and a shallow gradient.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.
-
MS Parameters:
-
Capillary Voltage: 2.5-3.5 kV
-
Cone Voltage: 30-50 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
4. Sample Preparation:
-
Dissolve oligonucleotide samples in LC-MS grade water or a low-salt buffer. The choice of dissolution solvent can significantly impact adduct formation and MS signal intensity.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for ion-pairing chromatography using this compound.
References
- 1. agilent.com [agilent.com]
- 2. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyldibutylamine in Pharmaceutical Synthesis: An Overview of a Niche Intermediate
N-Methyldibutylamine, a tertiary amine with the chemical formula C9H21N, is a versatile organic compound.[1][2] In chemical manufacturing, it can serve as an intermediate in the production of various organic compounds.[1][3] However, its practical application in the synthesis of pharmaceuticals appears to be limited, with more significant roles noted in agrochemical and materials chemistry.[1]
General Synthesis and Properties
While specific protocols for the use of this compound in pharmaceutical synthesis are not documented, general organic synthesis procedures for related amines provide a framework for its potential reactions. The synthesis of unsymmetrical secondary and tertiary amines often involves methods such as the reaction of alkyl halides with amines or the reductive amination of carbonyl compounds.
A related compound, N-methylbutylamine, can be synthesized by reacting n-butylamine with benzaldehyde, followed by methylation with dimethyl sulfate and subsequent hydrolysis. This procedure, while not directly for this compound, illustrates a common strategy for N-alkylation of amines.
For illustrative purposes, a general workflow for amine synthesis is presented below.
Figure 1. A generalized workflow for the synthesis of amines.
Potential, Yet Undocumented, Roles in Pharmaceutical Chemistry
Theoretically, the N-methyldibutylamino moiety could be incorporated into a drug molecule to modulate its physicochemical properties, such as lipophilicity and basicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The tertiary amine structure of this compound could also serve as a key pharmacophoric element, interacting with biological targets.
However, the absence of concrete examples in the scientific and patent literature suggests that other, more readily available or structurally advantageous amines are preferred by medicinal chemists. It is also possible that this compound is used in early-stage drug discovery as part of a compound library for screening, but these compounds may not have progressed to clinical development or publication.
Physicochemical and Safety Data
For researchers considering this compound for any synthetic application, a summary of its key properties and safety information is provided in the tables below.
| Property | Value | Reference |
| CAS Number | 3405-45-6 | [2][4] |
| Molecular Formula | C9H21N | [2][4] |
| Molecular Weight | 143.27 g/mol | [2] |
| Appearance | Liquid | - |
| Boiling Point | 169-171 °C | - |
| Density | 0.758 g/mL at 25 °C | - |
| Hazard Statement | Description | Reference |
| H226 | Flammable liquid and vapor | [2] |
| H302 | Harmful if swallowed | [2] |
| H311 | Toxic in contact with skin | [2] |
| H314 | Causes severe skin burns and eye damage | [2] |
| H332 | Harmful if inhaled | [2] |
Conclusion
References
Application Notes and Protocols: N-Methyldibutylamine as a Corrosion Inhibitor
To Researchers, Scientists, and Drug Development Professionals,
This document provides a detailed overview of the potential application of N-Methyldibutylamine as a corrosion inhibitor. Due to a lack of specific research studies detailing the performance and mechanisms of this compound for this application, this document outlines the general methodologies and theoretical frameworks used to evaluate tertiary amines as corrosion inhibitors. The protocols provided are based on established standards for corrosion inhibitor testing and can be adapted for the specific investigation of this compound.
Introduction
This compound is a tertiary amine with potential applications in the formulation of corrosion inhibitors. Tertiary amines, as a class of compounds, are known to inhibit corrosion by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process through interaction with the vacant d-orbitals of the metal. The effectiveness of the inhibition is influenced by the structure of the amine, including the steric effects of the alkyl groups and the electron density on the nitrogen atom.
Mechanism of Corrosion Inhibition (Theoretical)
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine can become protonated, leading to the formation of a positively charged species that can be adsorbed on a negatively charged metal surface (at potentials more negative than the potential of zero charge).
-
Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the this compound molecule and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of two butyl groups and a methyl group may influence the orientation and packing of the inhibitor molecules on the surface.
The overall inhibition effect is a combination of blocking the active sites on the metal surface and creating a hydrophobic layer that repels water and corrosive species.
Logical Relationship of Corrosion Inhibition by this compound
Caption: Theoretical pathway of corrosion inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Method
This is a classical and straightforward method to determine the corrosion rate and the inhibition efficiency.
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, with a typical dimension of 2.5 cm x 2.0 cm x 0.1 cm)
-
Corrosive solution (e.g., 1 M HCl)
-
This compound (various concentrations)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Abrasive papers (different grades, e.g., 200 to 1200 grit)
-
Acetone, ethanol
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash them with distilled water, degrease with acetone, and finally dry them.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without different concentrations of this compound. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specific period (e.g., 6 hours).
-
Final Weighing: After the exposure time, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Experimental Workflow for Weight Loss Method
Caption: Workflow for the weight loss corrosion test.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Objective: To study the kinetics of the anodic and cathodic reactions and to determine the mechanism of inhibition.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)
-
Corrosive solution
-
This compound
3.2.1. Potentiodynamic Polarization (PDP)
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the Tafel curves (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Cell Setup and OCP Stabilization: Follow the same initial steps as in the PDP method.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Experimental Workflow for Electrochemical Measurements
Caption: Workflow for electrochemical corrosion studies.
Data Presentation (Hypothetical)
As no specific experimental data for this compound as a corrosion inhibitor is currently available in the public domain, the following tables are presented as templates for how such data should be structured for clear comparison.
Table 1: Weight Loss Data for this compound on Mild Steel in 1 M HCl at 25 °C
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | Data | Data | - |
| 1 x 10⁻⁵ | Data | Data | Data |
| 5 x 10⁻⁵ | Data | Data | Data |
| 1 x 10⁻⁴ | Data | Data | Data |
| 5 x 10⁻⁴ | Data | Data | Data |
| 1 x 10⁻³ | Data | Data | Data |
Table 2: Potentiodynamic Polarization Parameters for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | Data | Data | Data | Data | - |
| 1 x 10⁻⁵ | Data | Data | Data | Data | Data |
| 5 x 10⁻⁵ | Data | Data | Data | Data | Data |
| 1 x 10⁻⁴ | Data | Data | Data | Data | Data |
| 5 x 10⁻⁴ | Data | Data | Data | Data | Data |
| 1 x 10⁻³ | Data | Data | Data | Data | Data |
Table 3: Electrochemical Impedance Spectroscopy Parameters for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | Data | Data | - |
| 1 x 10⁻⁵ | Data | Data | Data |
| 5 x 10⁻⁵ | Data | Data | Data |
| 1 x 10⁻⁴ | Data | Data | Data |
| 5 x 10⁻⁴ | Data | Data | Data |
| 1 x 10⁻³ | Data | Data | Data |
Adsorption Isotherm (Theoretical)
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often used and is described by the equation:
C / θ = 1 / Kads + C
where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and Kads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line, and Kads can be calculated from the intercept. The standard free energy of adsorption (ΔG°ads) can then be calculated using the equation:
ΔG°ads = -RT ln(55.5 Kads)
where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°ads provides insight into the nature of the adsorption (physisorption or chemisorption).
Conclusion
Protocols for the safe handling and storage of N-Methyldibutylamine
Application Notes and Protocols for N-Methyldibutylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of this compound (CAS No: 3405-45-6). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This compound is a flammable, corrosive, and toxic liquid that requires careful handling in a controlled laboratory environment.[1][2][3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential hazards.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁N | [3] |
| Molecular Weight | 143.27 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [2][5] |
| Odor | Ammonia-like or fish-like | [5] |
| Density | 0.745 g/mL at 25 °C | [4][6] |
| Boiling Point | 49-51 °C at 10 mmHg | [4][6] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [4] |
| Vapor Density | Heavier than air | [5] |
| InChI Key | MTHFROHDIWGWFD-UHFFFAOYSA-N | [4] |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to its safe use.
| Hazard Classification | Description | Reference(s) |
| GHS Pictograms | Flammable, Corrosive, Acutely Toxic | [3][7] |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [3][4][7] |
| H302 + H332: Harmful if swallowed or if inhaled | [3][4] | |
| H311: Toxic in contact with skin | [3][7] | |
| H314: Causes severe skin burns and eye damage | [3][4][7] | |
| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0 | [2][8] |
| Toxicity Data (LD50) | Oral, rat: 540 uL/kg | [1] |
| Skin, rabbit: 880 uL/kg | [1] |
Experimental Protocols
The following protocols must be strictly followed when working with this compound.
Protocol for Safe Handling and Use
This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent(s)
-
Laboratory glassware
-
Chemical fume hood
-
Personal Protective Equipment (see Section 4.0)
Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[2] All personnel must be trained on the specific hazards of this compound.[9]
-
Personal Protective Equipment (PPE): Don the required PPE, including chemical-resistant gloves, a lab coat, and splash-resistant goggles with a face shield.[1][9]
-
Chemical Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[1][2]
-
Ground and bond containers when transferring the material to prevent static discharge.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
-
Post-Handling:
-
Waste Disposal: Dispose of waste materials in accordance with federal, state, and local regulations for hazardous waste.[1]
Protocol for Storage
Proper storage is crucial to prevent accidents and maintain chemical stability.
Requirements:
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][9]
-
Keep containers tightly closed to prevent the escape of vapors.[1][9]
-
Prohibit sources of ignition, such as smoking, open flames, and sparks, in the storage area.[2][9]
-
Store away from incompatible materials.
| Incompatible Materials | Rationale | Reference(s) |
| Strong Oxidizing Agents | Can cause a violent reaction. | [1][9] |
| Strong Acids | Exothermic neutralization reactions can occur. | [9][10] |
| Acid Chlorides, Anhydrides | Incompatible; may react violently. | [2][9] |
| Carbon Dioxide | Incompatible. | [2][9] |
Protocol for Emergency Spill Response
In the event of a spill, immediate and appropriate action is required.
Procedure:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[10] Keep people away and upwind of the spill.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[9][10]
-
Ventilate: Ventilate the area of the spill.[9]
-
Containment (for trained personnel only):
-
Don appropriate PPE, including a respirator and fully encapsulating, vapor-protective clothing if necessary.[5]
-
Contain the spill using an inert absorbent material such as vermiculite, dry lime, sand, or earth.[1][2][9] Do not use combustible materials.
-
Use non-sparking tools to collect the absorbed material.[1][2]
-
-
Disposal: Place the contained waste into a suitable, sealed container for hazardous waste disposal.[9]
-
Decontamination: Ventilate and wash the area thoroughly after the cleanup is complete.[9]
-
Reporting: Report the incident to the appropriate institutional safety office.
Workflows and Logic Diagrams
The following diagrams visualize key safety workflows and decision-making processes for working with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for this compound spills.
Caption: First aid protocols for exposure to this compound.
References
- 1. This compound | CAS#:3405-45-6 | Chemsrc [chemsrc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 3405-45-6 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 3405-45-6 [chemicalbook.com]
- 7. This compound | 3405-45-6 [amp.chemicalbook.com]
- 8. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. N-METHYLBUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Computational Modeling of N-Methyldibutylamine Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyldibutylamine (NMDA) is a tertiary amine with potential applications in organic synthesis and materials chemistry.[1] While its direct interactions with biological macromolecules are not extensively documented in publicly available literature, its structural motifs suggest potential for bioactivity. This document provides a generalized framework for the computational modeling of this compound's interactions with a hypothetical biological target, illustrating the application of modern computational techniques in drug discovery and development. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers initiating computational studies on similar small molecules.
Introduction to Computational Modeling in Drug Discovery
Computational modeling has become an indispensable tool in modern drug discovery, offering rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[2][3][4] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling allow for the elucidation of binding modes, the estimation of binding affinities, and the prediction of compound activity.[3] These in silico approaches significantly de-risk and accelerate the drug development pipeline by prioritizing candidates for experimental validation.[5]
This application note will outline a hypothetical workflow for the computational investigation of this compound, a molecule with the chemical formula C9H21N.[6] For the purpose of this guide, we will postulate a hypothetical interaction with a G-Protein Coupled Receptor (GPCR), a common target for therapeutic agents.
Hypothetical Target and Signaling Pathway
For illustrative purposes, we will consider this compound as a potential antagonist for a hypothetical GPCR, designated as "Target GPCR-X". Upon activation by its endogenous ligand, Target GPCR-X is presumed to couple to Gαq, initiating a signaling cascade that results in the activation of Protein Kinase C (PKC) and subsequent downstream cellular responses. In this scenario, this compound is hypothesized to bind to the orthosteric site of Target GPCR-X, preventing the binding of the endogenous agonist and thus inhibiting the signaling pathway.
Computational Modeling Workflow
The computational investigation of this compound's interaction with its hypothetical target would typically follow a multi-step workflow. This process begins with data preparation and culminates in the analysis of simulation data to generate testable hypotheses.
Protocols for Key Computational Experiments
Protocol for Molecular Docking
Objective: To predict the preferred binding pose of this compound within the binding site of Target GPCR-X and to obtain an initial estimate of binding affinity (docking score).
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of Target GPCR-X (e.g., from the Protein Data Bank or via homology modeling).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Assign partial charges using a force field (e.g., AMBER, CHARMM).
-
Define the binding site (grid box) based on the location of the known endogenous ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Perform the docking calculation, allowing for flexible ligand conformations within a rigid or semi-flexible receptor binding site.
-
Generate a set of possible binding poses ranked by their docking scores.
-
-
Analysis:
-
Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions).
-
Select the most plausible binding pose for further analysis based on scoring functions and visual inspection of interactions with key residues.
-
Protocol for Molecular Dynamics (MD) Simulation
Objective: To evaluate the stability of the this compound-Target GPCR-X complex and to gain insights into the dynamic nature of their interaction over time.
Methodology:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-Target GPCR-X complex as the starting structure.
-
Embed the complex in a lipid bilayer (for membrane proteins like GPCRs) solvated with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density. Apply restraints to the protein and ligand backbone atoms, which are gradually released during this phase.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints.
-
Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions over the course of the simulation.
-
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data that could be generated from the computational studies described above.
| Parameter | Value | Method | Interpretation |
| Molecular Docking | |||
| Docking Score | -8.5 kcal/mol | AutoDock Vina | A favorable binding energy, suggesting a potentially stable interaction. |
| Predicted Ki | 250 nM | Docking Score Conversion | An initial estimate of the binding affinity in the nanomolar range. |
| MD Simulation | |||
| Average RMSD (Ligand) | 1.2 Å | GROMACS | The ligand remains stably bound in the binding pocket throughout the simulation. |
| Binding Free Energy (MM/PBSA) | -35 kcal/mol | GROMACS with g_mmpbsa | A more accurate estimation of the binding free energy, indicating a strong interaction. |
| Key Interactions | |||
| Hydrogen Bonds | 2 | VMD, PyMOL | Hydrogen bonds with residues ASN-121 and SER-205 are consistently observed. |
| Hydrophobic Contacts | 15 | VMD, PyMOL | Extensive hydrophobic interactions with residues in the binding pocket contribute to binding. |
Conclusion
This application note provides a comprehensive, albeit hypothetical, overview of the computational modeling of this compound interactions with a model GPCR target. The detailed protocols and workflow diagrams serve as a practical guide for researchers venturing into the field of computational drug discovery. While the specific biological targets of this compound remain to be elucidated experimentally, the methodologies outlined here are broadly applicable to the study of any small molecule-protein interaction. The integration of these computational approaches can significantly enhance the efficiency and success rate of modern drug development programs.
References
- 1. This compound | 3405-45-6 | Benchchem [benchchem.com]
- 2. Computational Approaches to Drug Repurposing and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling of drug response with applications to neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methyldibutylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve yields in N-Methyldibutylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for preparing this compound is the reductive amination of dibutylamine with formaldehyde. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and formic acid (in the Eschweiler-Clarke reaction). Catalytic hydrogenation is also a viable, green alternative.
Q2: Why is direct alkylation of dibutylamine with a methylating agent like methyl iodide not recommended?
A2: Direct alkylation of secondary amines can be difficult to control. While reacting dibutylamine with a methylating agent can produce the desired tertiary amine, the reaction can proceed further to form a quaternary ammonium salt ([CH₃₂(CH₂(CH₂)₃)₂N]⁺I⁻). This over-alkylation leads to a mixed product stream and often results in lower yields of the target tertiary amine after a more complex purification process. Reductive amination methods prevent the formation of these quaternary salts.[1]
Q3: What are the main safety precautions to consider during this synthesis?
A3: Key safety considerations include:
-
Formaldehyde: It is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium Cyanoborohydride: This reagent can release highly toxic hydrogen cyanide gas if the reaction mixture becomes too acidic (pH < 7). Careful pH monitoring is essential.[2]
-
Sodium Borohydride: Reacts violently with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Solvents: Many organic solvents used are flammable. Ensure all heating is done using appropriate equipment (e.g., heating mantles, oil baths) and that there are no ignition sources nearby.
-
This compound: The final product is flammable, harmful if swallowed, and toxic in contact with skin.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A simple TLC analysis can show the consumption of the starting material (dibutylamine) and the appearance of a new, typically less polar, product spot (this compound). Staining with potassium permanganate or ninhydrin (for the secondary amine) can aid visualization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine/Iminium Ion Formation | The initial condensation between dibutylamine and formaldehyde is a reversible equilibrium. To drive the reaction forward, consider removing water using molecular sieves or a Dean-Stark apparatus. Mildly acidic conditions (pH 5-6) can also catalyze imine formation. |
| Decomposition of Reducing Agent | Sodium borohydride can decompose in acidic media. If adding acid to catalyze imine formation, ensure the reducing agent is added afterward, or use an acid-stable reductant like NaBH₃CN. Always use fresh, high-quality reducing agents. |
| Sub-optimal Reaction Temperature | Reductive aminations are often performed at room temperature or 0 °C. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate. For Eschweiler-Clarke reactions, higher temperatures (near boiling) are typically required.[1] |
| Poor Quality of Reagents | Ensure dibutylamine is pure and the formaldehyde solution has not precipitated paraformaldehyde. Use freshly opened or properly stored solvents. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Reduction of Formaldehyde | Strong reducing agents like NaBH₄ can reduce the starting aldehyde (formaldehyde) to methanol, especially if the iminium ion concentration is low. To mitigate this, add the reducing agent portion-wise, or use a milder, more selective reagent like sodium cyanoborohydride (NaBH₃CN), which is known to preferentially reduce iminium ions over carbonyls. |
| Unreacted Dibutylamine | This indicates an incomplete reaction. Check the stoichiometry; a slight excess of formaldehyde and the reducing agent may be necessary. Also, verify that the reaction has been allowed to run for a sufficient amount of time. |
| Cannizzaro Reaction of Formaldehyde | In the presence of a base, formaldehyde can undergo a disproportionation reaction to form formic acid and methanol. This is more relevant in modified Eschweiler-Clarke procedures that might be run under basic conditions. Maintaining neutral or slightly acidic conditions is generally preferred for standard reductive aminations. |
Comparative Data on Synthesis Methods
While direct comparative data for this compound is scarce in the literature, the following table provides representative yields for the N-methylation of secondary amines using various common methods. This data illustrates the general efficacy of these approaches.
| Method | Reducing Agent / Reagent | Typical Solvent | Temperature | Typical Yield | Reference / Notes |
| Reductive Amination | Sodium Borohydride (NaBH₄) | 2,2,2-Trifluoroethanol (TFE) | Room Temp | 87-93% | [4] (For various amines) |
| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Acetonitrile / Acetic Acid | Room Temp | ~90% | Highly efficient for various amines. |
| Eschweiler-Clarke | Formic Acid (HCOOH) | Water or Neat | ~100 °C | >90% | [1] Classical method, avoids other reducing agents. |
| Catalytic Hydrogenation | H₂ / Pd/C or Pt Catalyst | Ethanol / Methanol | 80-180 °C | High | [2] Green method, requires pressure equipment. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with Sodium Borohydride
This protocol is a general method adapted for the synthesis of this compound.
Materials:
-
Dibutylamine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. % in H₂O, 1.2 eq)
-
Sodium Borohydride (NaBH₄, 1.5 eq)
-
Methanol (Solvent)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (2M)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibutylamine (1.0 eq) in methanol. Cool the flask to 0 °C in an ice bath.
-
Slowly add aqueous formaldehyde (1.2 eq) to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to facilitate the formation of the iminium ion intermediate.
-
Re-cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding 1M HCl until the bubbling ceases and the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and perform an extraction with diethyl ether to remove any unreacted non-basic starting materials.
-
Basify the aqueous layer to pH > 12 by adding 2M NaOH.
-
Extract the product from the basic aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation if necessary.
Protocol 2: Synthesis via Eschweiler-Clarke Reaction
This classic method uses formic acid as the reducing agent.
Materials:
-
Dibutylamine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. % in H₂O, 2.2 eq)
-
Formic Acid (98-100%, 2.2 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add dibutylamine (1.0 eq).
-
Add formic acid (2.2 eq) followed by aqueous formaldehyde (2.2 eq).
-
Heat the mixture to reflux (typically around 100-110 °C) using a heating mantle. Caution: Carbon dioxide is vigorously evolved.[1]
-
Maintain the reflux for 8-12 hours, or until CO₂ evolution ceases. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Make the solution strongly alkaline by carefully adding 2M NaOH solution until pH > 12.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Visualized Workflows and Pathways
Reaction Pathway for Reductive Amination
References
- 1. youtube.com [youtube.com]
- 2. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
Technical Support Center: Overcoming Peak Tailing in GC Analysis of N-Methyldibutylamine
Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the Gas Chromatography (GC) analysis of N-Methyldibutylamine. Poor peak shape, particularly tailing, is a common issue when analyzing active compounds like amines, and it can significantly impact resolution, sensitivity, and the accuracy of quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the latter half of the peak is broader than the front half. For this compound, a basic tertiary amine, this is often due to strong interactions with active sites within the GC system.[1][2] These interactions can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.
Q2: What are the primary causes of peak tailing for this compound?
The primary causes of peak tailing for this compound can be categorized into two main areas: chemical interactions and physical or mechanical issues within the GC system.
-
Chemical Interactions (Active Sites): this compound, being a basic compound, can interact with acidic sites within the GC flow path.[1][3] These active sites are often silanol groups (-Si-OH) present on the surfaces of the inlet liner, the column, and even fittings.[4]
-
Physical/Mechanical Issues: Problems with the physical setup of the GC system can also lead to peak tailing. These include improper column installation, dead volumes in the flow path, and column contamination.[5][6][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Initial Assessment - Is it a System-wide or Compound-Specific Issue?
Question: Are all peaks in my chromatogram tailing, or is it specific to this compound and other polar/basic compounds?
-
If all peaks are tailing: This often points to a mechanical issue in the GC system, such as improper column installation or a leak.[8]
-
If only this compound and similar compounds are tailing: This strongly suggests that active sites within the system are the primary cause.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing of this compound.
Step 2: Addressing Chemical Activity
Question: How can I minimize interactions between this compound and active sites?
If you suspect active sites are the cause of peak tailing, follow these steps:
-
Inlet Maintenance: The inlet is a common source of activity. Regularly replace the inlet liner, septum, and seal.[6][7]
-
Use a Deactivated Liner: Employ a liner that has been deactivated to cover active silanol groups. Base-deactivated liners are often a good choice for amine analysis.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
-
Choose an Appropriate GC Column: For amine analysis, a standard non-polar or mid-polar column may not be sufficient. Consider using a column specifically designed for amine analysis, which often has a surface treatment to reduce basic compound adsorption.
Table 1: Example of GC Columns for Amine Analysis
| Column Type | Stationary Phase Characteristics | Recommended for |
| Amine-Specific Column | Base-deactivated, low-to-mid polarity phase | Primary, secondary, and tertiary amines |
| Wax Column (e.g., PEG) | Polyethylene glycol phase | Polar compounds, including some amines |
| Low-Bleed MS Column | Inert, low-polarity phase | General purpose, may require derivatization for good peak shape |
Step 3: Considering Derivatization
Question: When should I consider derivatization for this compound analysis?
If the above steps do not sufficiently improve peak shape, or if you require very low detection limits, derivatization is a powerful technique. Derivatization converts the polar amine into a less polar, more volatile derivative, which exhibits better chromatographic behavior.
Experimental Protocol: Example of a General Derivatization Procedure for Tertiary Amines
Example Protocol using Alkyl Chloroformate:
-
Sample Preparation: Prepare a solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a solution of an alkyl chloroformate (e.g., propyl chloroformate) in the same solvent.
-
Reaction: In a sealed vial, mix the this compound solution with an excess of the alkyl chloroformate solution. The reaction may require mild heating (e.g., 60°C for 30 minutes) to proceed to completion.
-
Quenching and Extraction: After cooling, quench the reaction with a suitable reagent. The derivatized product can then be extracted into a non-polar solvent like hexane for GC analysis.
-
Analysis: Inject the hexane layer into the GC.
Table 2: Hypothetical Data on the Effect of Derivatization on Peak Asymmetry
| Treatment | Peak Asymmetry Factor (As) |
| This compound (underivatized) | 2.5 |
| This compound (derivatized) | 1.1 |
Note: This data is illustrative and will vary depending on the specific GC system and conditions.
Step 4: Optimizing GC Method Parameters
Question: Can I improve peak shape by adjusting my GC method parameters?
Yes, optimizing your GC method can have a significant impact on peak shape.
-
Injection Temperature: A lower injection temperature can sometimes reduce the activity of the inlet. However, it must be high enough to ensure complete and rapid vaporization of the sample.
-
Carrier Gas Flow Rate: A higher flow rate can reduce the time the analyte spends in the column, minimizing interactions with active sites. However, this may also reduce resolution.
-
Oven Temperature Program: A faster temperature ramp can lead to sharper peaks, but may also compromise separation.
Experimental Workflow for Method Optimization
Caption: Workflow for optimizing GC method parameters to reduce peak tailing.
Summary of Key Recommendations
-
Prioritize Inertness: The entire sample flow path, from the injection port to the detector, should be as inert as possible.
-
Regular Maintenance: Implement a regular maintenance schedule for your GC system, including replacing consumables in the inlet.
-
Use Amine-Specific Consumables: When possible, use liners and columns that are specifically designed for the analysis of basic compounds.
-
Consider Derivatization for Challenging Analyses: If high sensitivity and excellent peak shape are critical, derivatization is a valuable tool to consider.
By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot and overcome the challenges of peak tailing in the GC analysis of this compound, leading to more accurate and reliable results.
References
- 1. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3405-45-6 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of N-Methyldibutylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-Methyldibutylamine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Common impurities in this compound can originate from its synthesis process. These may include:
-
Unreacted starting materials: Such as dibutylamine and a methylating agent.
-
Byproducts of side reactions: Over-alkylation can lead to the formation of quaternary ammonium salts. Other potential byproducts depend on the specific synthetic route used. For instance, in syntheses involving reductive amination, imine intermediates or over-alkylated products can be impurities.
-
Residual solvents: Solvents used during the synthesis and workup, like benzene or ether, may be present.
-
Water: Due to the hygroscopic nature of amines or from aqueous workup steps.
-
Degradation products: Amines can be susceptible to oxidation over time.
Q2: What methods can be used to assess the purity of this compound?
A2: The purity of this compound can be determined using various analytical techniques:
-
Gas Chromatography (GC): A common and effective method for determining the percentage of purity and identifying volatile impurities. A Flame Ionization Detector (FID) is typically used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Infrared (IR) Spectroscopy: Can be used to confirm the functional groups present and to check for the absence of certain impurities, like primary or secondary amines, which would show characteristic N-H stretches.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient column packing. | Ensure the fractionating column is packed uniformly with a suitable material (e.g., Raschig rings, glass beads) to provide a large surface area for vapor-liquid equilibrium. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.[1][2] |
| Incorrect thermometer placement. | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2] |
| Insufficient column length. | For impurities with boiling points close to this compound, a longer fractionating column or a column with higher theoretical plates may be required. |
Issue 2: Product loss during distillation.
| Possible Cause | Solution |
| Leaks in the distillation apparatus. | Ensure all ground glass joints are properly sealed. Use of grease is a common practice to ensure a good seal.[1] |
| Bumping of the liquid. | Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping, which can lead to product loss into the condenser. |
| Distilling to dryness. | Avoid distilling to complete dryness as this can lead to the formation of peroxides and potentially an explosion, especially with amines.[1] |
Column Chromatography
Issue 1: Tailing of this compound on the silica gel column, leading to poor separation.
| Possible Cause | Solution |
| Strong interaction between the basic amine and acidic silica gel. | Option A: Modify the mobile phase. Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.[3][4] |
| Option B: Use a modified stationary phase. Employ an amine-functionalized silica gel column or a basic stationary phase like alumina. These materials have a reduced acidic character and minimize unwanted interactions with the basic analyte.[3][4] | |
| Compound is too polar for the chosen solvent system. | If the compound does not move from the baseline even with polar solvents, consider using a more aggressive solvent system, such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.[5] |
Issue 2: Compound does not elute from the column.
| Possible Cause | Solution |
| Irreversible adsorption or decomposition on silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider alternative purification methods or use a deactivated stationary phase.[5] |
| Incorrect solvent system. | Double-check the polarity of your eluent. You may need to increase the polarity of the mobile phase to elute the compound. |
| Dilute fractions. | The compound may have eluted, but in very dilute fractions. Concentrate the collected fractions and re-analyze them by TLC or another analytical method.[5] |
Liquid-Liquid Extraction
Issue 1: Formation of an emulsion at the interface of the organic and aqueous layers.
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking to minimize emulsion formation.[6] |
| Presence of surfactant-like impurities. | Option A: Salting out. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[6][7] |
| Option B: Filtration. Pass the mixture through a pad of celite or glass wool to break the emulsion. | |
| Option C: Centrifugation. If the emulsion is persistent, centrifuging the mixture can help separate the layers.[7] |
Issue 2: Poor recovery of this compound in the organic layer.
| Possible Cause | Solution | | Incorrect pH of the aqueous layer. | this compound is a base. To ensure it remains in its neutral, organic-soluble form, the pH of the aqueous layer should be basic (typically pH > 10). If the aqueous layer is acidic, the amine will be protonated and will partition into the aqueous phase. Adjust the pH of the aqueous layer with a base like sodium hydroxide before extraction.[8][9] | | Insufficient number of extractions. | Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the compound.[10] | | High polarity of the amine. | For more polar amines, a more polar extraction solvent might be necessary. However, ensure it is immiscible with the aqueous phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Sodium hydroxide pellets (for drying, optional)
Procedure:
-
Drying (Optional): If the crude sample contains water, it can be pre-dried by stirring over anhydrous potassium carbonate or sodium hydroxide pellets for several hours, followed by decantation or filtration.
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all connections are secure.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate by controlling the heat input. A good rate is typically 1-2 drops per second of distillate.
-
Monitor the temperature at the still head. Discard any initial fraction that distills at a significantly lower temperature than the boiling point of this compound (approx. 158-160 °C).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.
-
-
Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool down before disassembling.
-
Analysis: Analyze the purity of the collected fraction using GC or another suitable analytical method.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is designed for the purification of amines and addresses the common issue of interaction with silica gel.
Materials:
-
Crude this compound
-
Silica gel (standard or amine-functionalized)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine or ammonium hydroxide (if using standard silica gel)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Select Stationary and Mobile Phase:
-
Option A (Modified Mobile Phase): Use standard silica gel. Develop a mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.
-
Option B (Modified Stationary Phase): Use an amine-functionalized silica gel column. Develop a suitable mobile phase using TLC with the same stationary phase.
-
-
Pack the Column:
-
Prepare a slurry of the chosen stationary phase in the initial mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Spot the fractions on a TLC plate and develop it in the chosen mobile phase. Visualize the spots using a suitable method (e.g., UV light if applicable, or an iodine chamber).
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Analysis: Confirm the purity of the final product using GC, NMR, or another appropriate analytical technique.
Data Presentation
The following table summarizes the expected outcomes of different purification techniques. The exact purity will depend on the nature and amount of impurities in the starting material.
| Purification Technique | Potential Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | >99% | Suitable for large quantities; effective for separating compounds with different boiling points. | Not effective for azeotropes or impurities with very close boiling points; thermal degradation is a risk. |
| Column Chromatography | >99% | Highly versatile; can separate complex mixtures and isomers. | Can be time-consuming and require large volumes of solvent; potential for sample loss or degradation on the column. |
| Liquid-Liquid Extraction | Variable (often used as a preliminary purification step) | Good for removing acidic or basic impurities and for initial workup. | Can be labor-intensive; emulsion formation can be problematic; may not provide high purity on its own. |
Visualizations
Experimental Workflow for Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Column Chromatography of Amines
Caption: Decision tree for troubleshooting poor separation of amines in column chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing N-Methyldibutylamine Catalysis
Welcome to the technical support center for N-Methyldibutylamine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
This compound (NMDBA) is a tertiary amine that primarily functions as a base or a nucleophilic catalyst in various organic transformations. Its applications include, but are not limited to:
-
Reductive Amination: Acting as a base to facilitate the formation of imines/enamines for subsequent reduction.
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Biginelli Reaction: Serving as a catalyst in the one-pot synthesis of dihydropyrimidinones.
-
Dehydrohalogenation Reactions: Promoting elimination reactions to form alkenes.
Q2: How does the steric hindrance of this compound affect its catalytic activity?
The two butyl groups in this compound create significant steric bulk around the nitrogen atom. This steric hindrance can be both advantageous and disadvantageous depending on the reaction. It can prevent undesired side reactions, such as over-alkylation, by blocking the active site from reacting with larger molecules.[1] However, excessive steric hindrance might also slow down the desired reaction rate by impeding the approach of reactants to the catalytic nitrogen center.
Q3: What are the common solvents compatible with this compound catalysis?
This compound is soluble in a wide range of common organic solvents. The choice of solvent can significantly impact reaction outcomes. Typical solvents used include:
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane.
-
Aromatic Hydrocarbons: Toluene, Xylene.
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform.
The optimal solvent will depend on the specific reaction, solubility of reactants, and the transition state stabilization.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Step 1: Verify Reagent Integrity and Stoichiometry
-
Question: Are your starting materials pure? Have you confirmed their identity and purity via appropriate analytical techniques (NMR, GC-MS, etc.)?
-
Action: Use freshly purified reagents. Ensure accurate measurement of all reactants.
-
-
Step 2: Evaluate Catalyst Activity and Loading
-
Question: Is the this compound fresh and free of contaminants? Is the catalyst loading appropriate?
-
Action: Use a fresh bottle of the catalyst or purify the existing stock. Optimize the catalyst loading. While higher loading can increase the reaction rate, it may also lead to side reactions.
Table 1: Effect of Catalyst Loading on Product Yield (Hypothetical Data)
-
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 1 | 24 | 15 |
| 5 | 24 | 65 |
| 10 | 24 | 85 |
| 15 | 24 | 86 |
-
Step 3: Optimize Reaction Temperature
-
Question: Is the reaction temperature optimal for the specific transformation?
-
Action: Screen a range of temperatures. Lower temperatures may increase selectivity but decrease the reaction rate, while higher temperatures can accelerate the reaction but may also promote decomposition or side reactions.
Table 2: Influence of Temperature on Reaction Outcome (Hypothetical Data)
-
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Byproduct Formation (%) |
| 25 (RT) | 48 | 30 | <5 |
| 50 | 24 | 75 | 10 |
| 80 | 12 | 90 | 15 |
| 110 | 8 | 80 (decomposition observed) | 25 |
-
Step 4: Solvent Screening
-
Question: Is the chosen solvent appropriate for the reaction?
-
Action: The polarity and coordinating ability of the solvent can significantly affect the reaction rate and selectivity.[2] Perform the reaction in a variety of solvents with different properties.
Table 3: Impact of Solvent on Product Yield (Hypothetical Data)
-
| Solvent | Dielectric Constant | Product Yield (%) |
| Toluene | 2.4 | 45 |
| THF | 7.6 | 68 |
| Acetonitrile | 37.5 | 88 |
| DMF | 38.3 | 85 |
Issue 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the overall yield of the desired product.
Logical Relationship for Byproduct Formation
Caption: Potential causes of significant byproduct formation.
Troubleshooting Strategies:
-
Over-alkylation: In reactions involving alkylation of amines, the product can sometimes compete with the starting material for the alkylating agent, leading to poly-alkylation.
-
Solution: Use a larger excess of the amine starting material or add the alkylating agent slowly to the reaction mixture. The steric bulk of this compound can also help minimize this issue.[1]
-
-
Competing Side Reactions: The catalyst may be promoting an undesired reaction pathway.
-
Solution: Adjusting the reaction temperature or solvent may favor the desired reaction. The addition of specific additives can sometimes suppress side reactions.
-
-
Decomposition: Reactants or the desired product may be unstable under the reaction conditions.
-
Solution: Lower the reaction temperature or shorten the reaction time. Ensure an inert atmosphere if any of the components are sensitive to air or moisture.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reaction mixture or by reacting with one of the components.
-
Solution: Purify all reagents and solvents. Consider using a higher catalyst loading or adding the catalyst in portions throughout the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Michael Addition
-
Setup: To a series of oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the nucleophile (1.2 mmol).
-
Solvent and Catalyst Addition: Dissolve the reactants in 5 mL of the chosen solvent (e.g., Acetonitrile). Add varying amounts of this compound (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%) to each flask.
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 2 hours).
-
Workup and Analysis: Once the reaction is complete (or after a fixed time, e.g., 24 hours), quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Yield Determination: Determine the yield of the desired product by a suitable analytical method (e.g., NMR with an internal standard or by isolating the pure product via column chromatography).
Protocol 2: Screening Solvents for a Biginelli Reaction
-
Setup: In parallel, set up a series of reactions in different solvents (e.g., Toluene, THF, Acetonitrile, DMF). To each reaction vessel, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%).
-
Reaction: Heat all reactions to the same temperature (e.g., 80 °C) and stir for the same duration (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture and analyze by LC-MS or GC-MS to determine the relative conversion to the desired dihydropyrimidinone.
-
Optimization: The solvent that provides the highest conversion and selectivity can then be used for further optimization of other reaction parameters.
References
Technical Support Center: N-Methyldibutylamine (NMDBA) Storage and Degradation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering potential degradation of N-Methyldibutylamine (NMDBA) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (NMDBA) degradation during storage?
A1: The primary cause of NMDBA degradation during storage is oxidation. As a tertiary amine, NMDBA is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. While generally more stable than primary or secondary amines, long-term storage can lead to the formation of impurities.[1] Another potential, though less common, issue under ambient conditions is the reaction with atmospheric carbon dioxide or moisture.
Q2: What is the most common degradation product of NMDBA in storage?
A2: The most common degradation product of a tertiary amine like NMDBA is its corresponding N-oxide (this compound N-oxide). This occurs when the nitrogen atom is oxidized.[2]
Q3: Can NMDBA undergo other forms of degradation in storage?
A3: While N-oxide formation is the most probable degradation pathway, dealkylation is another possibility, though it typically requires more energy (e.g., heat or catalytic conditions).[3][4][5][6][7] This process would result in the formation of a secondary amine (Dibutylamine or N-methylbutylamine) and a corresponding aldehyde (formaldehyde or butyraldehyde). These secondary amines and aldehydes can themselves be further oxidized.
Q4: How can I minimize NMDBA degradation during storage?
A4: To minimize degradation, store NMDBA in a tightly sealed, amber glass bottle to protect it from light and air.[1] The storage area should be cool, dry, and well-ventilated, away from sources of ignition as NMDBA is flammable. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.[1]
Q5: My experimental results are inconsistent when using an older bottle of NMDBA. Could this be due to degradation?
A5: Yes, inconsistent experimental results are a strong indicator of reagent degradation. The presence of impurities such as N-oxides or dealkylated products can alter the reactivity, concentration, and overall properties of the NMDBA, leading to unreliable outcomes.
Troubleshooting Guide
This section provides a step-by-step guide to identifying and addressing potential NMDBA degradation.
Issue: Suspected Degradation of Stored this compound
dot
Caption: Troubleshooting workflow for suspected NMDBA degradation.
Step 1: Visual Inspection
-
Observation: Pure this compound should be a clear, colorless liquid. A noticeable yellowing or the formation of a precipitate upon standing can be an initial sign of degradation. Aromatic amines are particularly noted to become colored on storage due to atmospheric oxidation.[6]
-
Action: If visual changes are observed, proceed to analytical testing for confirmation. Even if no visual change is apparent, analytical verification is recommended for critical applications or if the material has been stored for an extended period.
Step 2: Analytical Characterization
To confirm and identify the nature of the degradation, the following analytical techniques are recommended.
Table 1: Summary of Analytical Techniques for NMDBA Degradation Analysis
| Analytical Technique | Primary Degradation Product Detected | Expected Observations |
| ¹H NMR Spectroscopy | This compound N-oxide | Downfield shift of the protons on the carbons alpha to the nitrogen. Appearance of new signals. |
| LC-MS | This compound N-oxide | A peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of NMDBA + 16. |
| GC-MS | Dealkylated Amines (Dibutylamine, N-methylbutylamine) | Peaks with m/z values corresponding to the molecular weights of the dealkylated products. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for N-oxide Detection
dot
Caption: Workflow for ¹H NMR analysis of NMDBA.
-
Objective: To detect the presence of this compound N-oxide.
-
Methodology:
-
Prepare a sample by dissolving a small amount of the suspect NMDBA in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Compare the obtained spectrum with a reference spectrum of pure, fresh NMDBA.
-
The formation of the N-oxide will cause a deshielding effect on the protons attached to the carbons adjacent (alpha) to the nitrogen atom. This results in a downfield shift (to a higher ppm value) of the signals for these protons.
-
Integrate the signals to estimate the relative percentage of the N-oxide impurity.
-
-
Protocol 2: LC-MS for N-oxide and Amine Impurity Detection
-
Objective: To identify this compound N-oxide and potential dealkylated amine impurities.
-
Methodology:
-
Prepare a dilute solution of the NMDBA sample in a suitable solvent mixture (e.g., methanol/water with a small amount of formic acid to facilitate protonation).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution profile with mobile phases such as water with formic acid (A) and acetonitrile or methanol with formic acid (B).
-
Set the mass spectrometer to scan in positive ion mode.
-
Data Interpretation:
-
Look for a peak with an m/z value corresponding to [M+H]⁺ of NMDBA (144.28).
-
The presence of this compound N-oxide will be indicated by a peak with an m/z of [M+16+H]⁺ (160.28).
-
Search for peaks corresponding to the [M+H]⁺ of potential dealkylated products: Dibutylamine (130.26) and N-methylbutylamine (88.17).
-
-
Protocol 3: GC-MS for Dealkylated Impurity Analysis
-
Objective: To detect volatile dealkylated amine impurities.
-
Methodology:
-
Prepare a dilute solution of the NMDBA sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the sample into a GC-MS system.
-
Use a suitable capillary column for amine analysis (e.g., a DB-5ms or equivalent).
-
Program the oven with a temperature gradient to separate compounds based on their boiling points.
-
Data Interpretation:
-
Identify the main peak corresponding to NMDBA by its retention time and mass spectrum.
-
Search for earlier eluting peaks and compare their mass spectra with the library data for Dibutylamine and N-methylbutylamine.
-
-
Summary of Potential Degradation Pathways
dot
Caption: Potential degradation pathways of NMDBA in storage.
Disclaimer: This guide provides general troubleshooting advice. Specific experimental conditions and analytical instrumentation may require optimization. Always consult the material safety data sheet (MSDS) for this compound before handling.
References
- 1. researchgate.net [researchgate.net]
- 2. inis.iaea.org [inis.iaea.org]
- 3. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of N-Methyldibutylamine in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of N-Methyldibutylamine (NMDA) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound (NMDA) analysis?
A1: this compound, a secondary amine, is most effectively ionized in positive ion mode. Electrospray ionization (ESI) is a common and suitable technique for this compound. The basic nitrogen atom in the NMDA structure readily accepts a proton, forming a protonated molecule [M+H]+, which can be detected with high sensitivity by the mass spectrometer.
Q2: What are the expected precursor ions for NMDA in positive ESI mode?
A2: The primary precursor ion for NMDA (molar mass: 143.27 g/mol ) will be the protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 144.3.[1] Depending on the mobile phase composition and sample matrix, other adducts such as sodium [M+Na]+ (m/z 166.3) or ammonium [M+NH4]+ (m/z 161.3) may be observed. It is crucial to confirm the dominant precursor ion during method development to maximize sensitivity.
Q3: How can I optimize the MS/MS parameters for NMDA?
A3: Optimization of MS/MS parameters, such as cone voltage and collision energy, is critical for achieving high sensitivity. This is typically done by infusing a standard solution of NMDA directly into the mass spectrometer.
-
Cone Voltage: This parameter is optimized to maximize the intensity of the precursor ion ([M+H]+) while minimizing in-source fragmentation.
-
Collision Energy (CE): This is optimized for each product ion to achieve the most stable and intense signal. Smaller fragment ions generally require higher collision energy.[2]
A systematic approach involves ramping these voltages and monitoring the signal intensity of the precursor and product ions to find the optimal values.[3][4]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Low Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase pH | The pH of the mobile phase significantly impacts the ionization efficiency of basic compounds like NMDA. Ensure the mobile phase is acidic to promote protonation. The addition of 0.1% formic acid to both the aqueous and organic mobile phases is a good starting point.[5] |
| Inappropriate Mobile Phase Additive | While formic acid is common, ammonium formate can sometimes improve peak shape and signal intensity for amines by providing a consistent source of protons and improving chromatographic behavior.[6][7] |
| Ion Suppression from Matrix Effects | Co-eluting matrix components can compete with NMDA for ionization, reducing its signal. Improve sample clean-up, optimize chromatographic separation to move NMDA away from interfering peaks, or consider using a different ionization source like Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects for certain compounds. |
| Incorrect MS/MS Transition | Ensure you are monitoring the most intense and specific precursor-product ion transitions for NMDA. If these are not known, they must be determined empirically by performing a product ion scan on the [M+H]+ precursor. |
| Suboptimal Cone Voltage or Collision Energy | As detailed in the FAQs, these parameters must be optimized for NMDA. Using default or non-optimized values will likely result in suboptimal sensitivity.[2][3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Residual Silanols | Basic compounds like NMDA can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing. Using a column with high-purity silica and effective end-capping can minimize this. Alternatively, adding a small amount of a competing base, like triethylamine (use with caution as it can cause ion suppression), or using a mobile phase with a slightly higher ionic strength (e.g., with ammonium formate) can help.[7] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase Composition | Ensure the organic solvent in the mobile phase has sufficient elution strength for NMDA. If the peak is broad, a stronger organic solvent or a steeper gradient may be needed. |
| Use of an Unsuitable Column | For basic compounds, a column with a stationary phase that shields silanol interactions, such as an embedded polar group (EPG) column, can provide better peak shape. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in MS scan mode to identify the precursor ion, which is expected to be [M+H]+ at m/z 144.3.
-
Optimize the cone voltage by ramping the voltage (e.g., from 10 to 60 V) and monitoring the intensity of the m/z 144.3 ion. Select the voltage that gives the maximum intensity.
-
Perform a product ion scan on the precursor ion (m/z 144.3) to identify the major fragment ions.
-
Select the two most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
Optimize the collision energy for each selected product ion by ramping the collision energy (e.g., from 5 to 40 eV) and monitoring the intensity of the product ion signal. Select the collision energy that provides the maximum intensity for each transition.[2][4]
Illustrative MRM Transitions for Similar Secondary Amines (for method development starting points):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Illustrative Collision Energy (eV) |
| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.1 | 15 |
| N-Nitrosodi-n-butylamine (NDBA) | 159.2 | 103.1 | 18 |
| N-Nitrosoethylisopropylamine (NEIPA) | 117.1 | 75.1 | 16 |
Note: These values are for illustrative purposes and must be empirically optimized for this compound on your specific instrument.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Pre-treatment: Dilute the sample (e.g., 1 mL) with an equal volume of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol (1 mL) followed by equilibration with 0.1% formic acid in water (1 mL).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 0.1% formic acid in water (1 mL) to remove neutral and acidic interferences, followed by methanol (1 mL) to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
Visualizations
Logical Workflow for Troubleshooting Poor Signal Intensity
References
- 1. This compound | C9H21N | CID 18855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Preventing side reactions in N-Methyldibutylamine mediated synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methyldibutylamine in their synthetic protocols. The information is designed to help anticipate and mitigate common side reactions, ensuring higher product purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound mediated synthesis in a practical question-and-answer format.
Question 1: My reaction is sluggish, and the yield of my desired product is lower than expected. I suspect the this compound is degrading. What are the likely side reactions?
Answer: The two most common side reactions involving this compound that can lead to its consumption and reduced reaction efficiency are N-oxidation and N-dealkylation .
-
N-Oxidation: Tertiary amines like this compound can be oxidized to their corresponding N-oxides, especially in the presence of air or other oxidizing agents.[1] This N-oxide is generally less basic and non-nucleophilic, thus halting its intended catalytic or mediating role.
-
N-Dealkylation: Under certain conditions, particularly with electrophilic reagents or elevated temperatures, this compound can undergo dealkylation to form N-methylbutylamine or dibutylamine.[2][3] These secondary amines can potentially react with your starting materials or products, leading to impurities.
Question 2: I have identified an impurity with a mass 16 units higher than this compound. How can I confirm if it is the N-oxide and how do I prevent its formation?
Answer: An impurity with a mass increase of 16 amu strongly suggests the formation of this compound N-oxide.
Confirmation:
-
LC-MS Analysis: The most direct method for detection. The N-oxide will have a distinct retention time and the expected mass-to-charge ratio.
-
Chemical Reduction: Treat an aliquot of your reaction mixture with a selective reducing agent for N-oxides, such as titanium(III) chloride (TiCl₃).[4][5] If the peak corresponding to the impurity disappears and the peak for this compound increases, it confirms the presence of the N-oxide.
Prevention: To minimize N-oxide formation, it is crucial to reduce exposure to oxygen.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is the most effective preventative measure.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure your starting materials and reagents are free from peroxides and other oxidizing impurities.[6]
Below is a table illustrating the hypothetical effect of reaction atmosphere on N-oxide formation.
| Reaction Condition | Desired Product Yield (%) | This compound N-oxide (%) |
| Reaction run under air | 85 | 10-15 |
| Reaction run under Argon | >95 | <1 |
Question 3: My product is contaminated with secondary amines (N-methylbutylamine or dibutylamine). How can I avoid this N-dealkylation?
Answer: N-dealkylation can be a significant side reaction, especially in the presence of certain reagents.
Prevention Strategies:
-
Control of Electrophiles: N-dealkylation can be promoted by electrophilic reagents like acyl chlorides or alkyl halides.[3] If your synthesis involves such reagents, consider adding the this compound slowly and at a low temperature to control its reaction.
-
Temperature Management: Higher reaction temperatures can sometimes lead to dealkylation. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Alternative Bases: If N-dealkylation is a persistent issue, consider using a more sterically hindered non-nucleophilic base.
Question 4: How can I remove N-oxide or dealkylated amine impurities from my final product?
Answer: If side reactions do occur, the resulting impurities can often be removed during workup and purification.
-
N-Oxide Removal:
-
Acidic Wash: N-oxides are often more polar and water-soluble than their parent amines. An aqueous acid wash during workup can sometimes selectively remove the N-oxide.
-
Reduction and Extraction: Treat the crude product with a reducing agent like TiCl₃ or a diboron reagent to convert the N-oxide back to this compound.[2] The parent amine can then be removed by a subsequent acid wash.
-
-
Dealkylated Amine Removal:
-
Acidic Extraction: Both N-methylbutylamine and dibutylamine are basic and can be removed from the organic phase with an aqueous acid wash.
-
Chromatography: If the polarity difference is sufficient, column chromatography can be an effective method for separating your product from these amine impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a synthesis? A1: this compound is a tertiary amine, and it primarily functions as a base or a nucleophilic catalyst. As a base, it can deprotonate acidic protons in a reaction. Its nucleophilic nature allows it to act as a catalyst in certain transformations.[6]
Q2: With which reagents is this compound incompatible? A2: this compound is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[6][7] Reactions with these substances can be exothermic and may lead to the formation of undesired byproducts.
Q3: How should I properly store and handle this compound to maintain its purity? A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. To prevent oxidation, it is best to store it under an inert atmosphere (nitrogen or argon).[1]
Q4: What analytical techniques are suitable for monitoring the consumption of this compound and the formation of side products? A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose. For GC-MS analysis of amines, derivatization may be necessary to improve peak shape and resolution.[8][9]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Mediated by this compound under an Inert Atmosphere to Prevent N-Oxidation
-
Apparatus Setup: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Inerting: Purge the reaction vessel with the inert gas for 10-15 minutes.
-
Reagent Addition:
-
Dissolve the starting material in a degassed solvent and add it to the reaction flask via a syringe or cannula.
-
Add this compound (ensure it has been stored under an inert atmosphere) to the reaction mixture dropwise at the desired temperature.
-
Add the second reagent to the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, quench the reaction as appropriate (e.g., with water or a mild acid). Extract the product with a suitable organic solvent. Wash the organic layer with an aqueous acid solution to remove any remaining this compound. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Analytical Procedure for the Detection and Quantification of N-Oxide and Dealkylated Impurities by LC-MS
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the m/z of this compound (144.28), this compound N-oxide (160.28), N-methylbutylamine (88.17), and dibutylamine (130.26).
-
-
Quantification: Create a calibration curve using standards of known concentrations for this compound and the potential impurities to quantify their amounts in the reaction mixture.
Visualizations
Caption: Troubleshooting workflow for this compound mediated synthesis.
Caption: General experimental workflow with integrated preventative measures.
References
- 1. mdpi.com [mdpi.com]
- 2. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 3405-45-6 | Benchchem [benchchem.com]
- 7. microchem.fr [microchem.fr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up N-Methyldibutylamine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale production of N-Methyldibutylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis route is the N-methylation of dibutylamine. This is typically achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid as the methylating agent.[1][2][3] Other methods include reaction with methylating agents like dimethyl sulfate or dimethyl carbonate, and reductive amination with formaldehyde and a reducing agent.[4][5][6]
Q2: Why is the Eschweiler-Clarke reaction often preferred for industrial production?
A2: The Eschweiler-Clarke reaction is favored due to its use of inexpensive and readily available reagents (formaldehyde and formic acid), high yields, and operational simplicity.[2][7] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents.[1][2]
Q3: What are the primary safety concerns when handling reagents for this compound synthesis?
A3: The reactants involved pose several hazards. Dibutylamine is corrosive and can cause severe skin burns and eye damage.[8] Formaldehyde is a known carcinogen and is toxic. Formic acid is also corrosive. Methylating agents like dimethyl sulfate are highly toxic and carcinogenic.[5] It is crucial to handle these chemicals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.
Q4: What are the typical downstream applications of this compound?
A4: this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] Its properties also make it suitable for use as a catalyst and in the production of other specialty chemicals.
Troubleshooting Guides
Low Product Yield
Q: We are experiencing lower than expected yields (<80%) in our scaled-up Eschweiler-Clarke synthesis of this compound. What are the potential causes and how can we troubleshoot this?
A: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction of secondary amines can be slower than that of primary amines.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. Ensure the reaction mixture is homogenous through efficient stirring.
-
-
Sub-optimal Reagent Ratio:
-
Cause: The molar ratio of formaldehyde and formic acid to dibutylamine is critical. An insufficient amount of the methylating agent will lead to incomplete conversion.
-
Solution: Ensure that a slight excess of both formaldehyde and formic acid is used. A typical starting point is a 1.1 to 1.5 molar equivalent of formaldehyde and a 1.8 to 2.5 molar equivalent of formic acid relative to dibutylamine.[2]
-
-
Side Reactions:
-
Cause: Formation of N-formyldibutylamine is a possible side reaction if the reduction of the intermediate iminium ion is not efficient.
-
Solution: Ensure the formic acid used is of high purity and concentration. The presence of water can sometimes hinder the reaction. While aqueous formaldehyde is commonly used, minimizing additional water in the reaction mixture is beneficial.
-
-
Product Loss During Workup:
-
Cause: this compound has some solubility in water, which can lead to losses during the aqueous workup. Emulsion formation can also trap the product.
-
Solution: After basifying the reaction mixture, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether). If emulsions form, adding a saturated brine solution can help to break them.
-
Product Purity Issues
Q: Our final this compound product is contaminated with a significant amount of unreacted dibutylamine. How can we improve the purity?
A: The presence of unreacted starting material is a common issue and can be addressed through the following:
-
Driving the Reaction to Completion:
-
Action: As mentioned for low yield, optimizing the reaction conditions (time, temperature, and reagent ratios) is the first step to ensure maximum conversion of dibutylamine.
-
-
Efficient Purification:
-
Action: Fractional distillation is the most effective method for separating this compound from the higher-boiling dibutylamine. Ensure your distillation column is efficient enough for the separation.
-
Alternative: For smaller scales or to remove trace amounts of dibutylamine, column chromatography can be employed, although this is less practical for large industrial batches.
-
Q: We are observing the formation of a solid precipitate in our product upon standing. What could this be and how do we prevent it?
A: This precipitate is likely a salt, such as the formate salt of this compound or unreacted dibutylamine.
-
Cause: Incomplete neutralization during the workup or insufficient washing of the organic phase.
-
Solution: Ensure the reaction mixture is made sufficiently alkaline (pH > 12) with a strong base like sodium hydroxide before extraction. Wash the combined organic extracts thoroughly with water and then with a saturated brine solution to remove any residual salts and water.
Data Presentation
Table 1: Comparison of Common N-Methylation Methods for Dibutylamine
| Parameter | Eschweiler-Clarke Reaction | Dimethyl Sulfate Methylation |
| Methylating Agent | Formaldehyde & Formic Acid | Dimethyl Sulfate ((CH₃)₂SO₄) |
| Typical Reactant Ratio | Dibutylamine:Formaldehyde:Formic Acid (1 : 1.1-1.5 : 1.8-2.5) | Dibutylamine:Dimethyl Sulfate (1 : 1.1-1.3) |
| Reaction Temperature | 80 - 120 °C | 20 - 60 °C |
| Reaction Pressure | Atmospheric | Atmospheric |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 85 - 98% | 80 - 95% |
| Purity (Post-Purification) | > 99% | > 99% |
| Key Advantages | Inexpensive reagents, avoids quaternary salt formation. | Milder reaction conditions. |
| Key Disadvantages | Higher reaction temperature, longer reaction time. | Highly toxic and carcinogenic reagent, potential for over-methylation. |
Experimental Protocols
Industrial Scale Synthesis of this compound via Eschweiler-Clarke Reaction
1. Materials and Equipment:
-
Dibutylamine (1 mole equivalent)
-
Formaldehyde (37% aqueous solution, 1.2 mole equivalents)
-
Formic Acid (98-100%, 2.0 mole equivalents)
-
Sodium Hydroxide (50% aqueous solution)
-
Dichloromethane (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a condenser, and a temperature probe.
-
Separatory funnel (for workup at smaller scales) or equivalent liquid-liquid extraction setup.
-
Distillation apparatus.
2. Procedure:
-
Charging the Reactor: Charge the reactor with dibutylamine (1 mole equivalent).
-
Addition of Reagents: Under controlled stirring, slowly add formic acid (2.0 mole equivalents) to the reactor. The addition is exothermic, so maintain the temperature below 40°C using a cooling jacket if necessary.
-
Formaldehyde Addition: Once the initial exotherm subsides, slowly add the formaldehyde solution (1.2 mole equivalents).
-
Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 18-24 hours. Monitor the reaction progress by GC analysis of aliquots. The reaction is complete when the dibutylamine peak area is minimal.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add 50% sodium hydroxide solution to the stirred mixture to basify it to a pH of >12. This step is highly exothermic and will evolve carbon dioxide gas; ensure adequate venting and cooling.
-
Extraction: Transfer the mixture to a liquid-liquid extraction unit. Extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine solution.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane by distillation at atmospheric pressure.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric pressure to obtain the final product with high purity.
Mandatory Visualizations
Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. a-solvent-free-and-formalin-free-eschweiler-clarke-methylation-for-amines - Ask this paper | Bohrium [bohrium.com]
- 8. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyldibutylamine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for N-Methyldibutylamine. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, preparative high-performance liquid chromatography (HPLC), and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as dibutylamine and a methylating agent, over-alkylation products (quaternary ammonium salts), and byproducts from side reactions. Solvents used in the synthesis may also be present.
Q3: My this compound sample is discolored. What could be the cause?
A3: Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of oxidized impurities or degradation products. It is advisable to store this compound under an inert atmosphere and away from light to minimize degradation. Purification through distillation or chromatography can often remove these colored impurities.
Q4: Can I use standard silica gel chromatography to purify this compound?
A4: Standard silica gel is acidic and can cause peak tailing and irreversible adsorption of basic compounds like this compound. If using silica gel, it is often necessary to add a basic modifier, such as triethylamine (1-2%), to the eluent to improve separation. Alternatively, using a more inert stationary phase like alumina (basic or neutral) or reverse-phase chromatography is recommended.
Q5: What is the boiling point of this compound?
A5: The boiling point of this compound is approximately 49-51 °C at a reduced pressure of 10 mmHg.[1] Distillation at atmospheric pressure is generally not recommended as it may lead to decomposition.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - Uneven heating.- Insufficient vacuum.- Lack of boiling chips or inadequate stirring. | - Ensure the heating mantle is in good contact with the flask and provides even heat distribution.- Check the vacuum system for leaks and ensure the pump is functioning correctly.- Add fresh boiling chips or use a magnetic stirrer. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in vacuum or heat. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Stabilize the vacuum and heating to maintain a steady distillation rate. |
| Product is Contaminated with Water | - Incomplete drying of the crude product.- Leaks in the distillation apparatus. | - Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., KOH, MgSO₄) before distillation.- Check all joints and connections for leaks. |
| Low Yield | - Hold-up in the distillation column.- Product decomposition at high temperatures. | - Insulate the distillation column to minimize heat loss.- Ensure the distillation is performed under a sufficiently low vacuum to reduce the boiling point. |
Preparative HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction of the basic amine with acidic sites on the stationary phase.- Column overload. | - Add a basic modifier (e.g., triethylamine, diethylamine) to the mobile phase (0.1-1%).- Use a column specifically designed for the purification of basic compounds.- Reduce the sample load on the column. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column is not efficient. | - Optimize the mobile phase gradient and solvent strength.- Use a longer column or a column with smaller particle size for higher efficiency. |
| Irreproducible Retention Times | - Changes in mobile phase composition.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Flush the column with a strong solvent after each run and store it in an appropriate solvent. |
| High Backpressure | - Column frit or packing is clogged.- Particulate matter in the sample. | - Filter the sample before injection.- Back-flush the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is based on general procedures for purifying tertiary amines.
1. Drying the Crude Product:
-
Transfer the crude this compound to a round-bottom flask.
-
Add anhydrous potassium hydroxide (KOH) pellets and stir for 2-4 hours to remove water and acidic impurities.
-
Decant or filter the dried amine into a distillation flask.
2. Assembling the Distillation Apparatus:
-
Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation:
-
Add boiling chips or a magnetic stir bar to the distillation flask.
-
Gradually apply vacuum to the system, ensuring all connections are secure.
-
Once the desired vacuum is reached (e.g., 10 mmHg), begin heating the distillation flask gently.
-
Collect any low-boiling impurities as the forerun.
-
Collect the this compound fraction at its boiling point under the applied vacuum (approximately 49-51 °C at 10 mmHg).[1]
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides.
4. Purity Analysis:
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Preparative HPLC
This protocol provides a general guideline for the purification of this compound using preparative reverse-phase HPLC.
1. Sample Preparation:
-
Dissolve the crude this compound in the mobile phase at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions (Representative Example):
-
Column: C18 preparative column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile with 0.1% Triethylamine (TEA).
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on the column size and sample concentration.
3. Fraction Collection:
-
Collect fractions based on the UV chromatogram, corresponding to the peak of this compound.
4. Post-Purification Work-up:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane), and the organic layer dried and concentrated to yield the pure amine.
Quantitative Data
The following table provides representative data on how different purification parameters can influence the final purity and yield of this compound. Actual results may vary based on the specific experimental setup and the nature of the crude mixture.
| Purification Method | Key Parameter | Parameter Value | Purity (%) | Yield (%) |
| Fractional Vacuum Distillation | Vacuum (mmHg) | 10 | >99 | 85 |
| 20 | 98 | 88 | ||
| 50 | 95 | 90 | ||
| Preparative HPLC | Mobile Phase Modifier | 0.1% TEA | >99.5 | 75 |
| 0.1% TFA | 98 | 70 (potential salt formation) | ||
| None | <90 (significant peak tailing) | 50 |
Note: This data is illustrative. Purity is typically determined by GC-MS or NMR, and yield is calculated based on the amount of pure product recovered from the crude material.
Diagrams
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Caption: Workflow for the purification of this compound by preparative HPLC.
Caption: Logical flow for troubleshooting common distillation issues.
References
Validation & Comparative
A Comparative Guide to N-Methyldibutylamine and Other Tertiary Amines in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate base can be a critical determinant of reaction efficiency, selectivity, and overall success. Tertiary amines, a class of organic compounds featuring a nitrogen atom bonded to three alkyl or aryl groups, are frequently employed as non-nucleophilic bases and catalysts in a wide array of chemical transformations.[1][2] This guide provides an objective comparison of N-Methyldibutylamine against other commonly utilized tertiary amines—Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicycloundec-7-ene (DBU)—with a focus on their performance in the Baylis-Hillman reaction, supported by experimental data.
Physical and Chemical Properties
The physical and chemical properties of a tertiary amine, such as its structure, steric hindrance, and basicity (pKa of its conjugate acid), significantly influence its reactivity and suitability for a specific application.
| Property | This compound | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) |
| Molecular Formula | C₉H₂₁N | C₆H₁₅N | C₈H₁₉N | C₉H₁₆N₂ |
| Molecular Weight | 143.27 g/mol | 101.19 g/mol | 129.24 g/mol | 152.24 g/mol |
| Boiling Point | 169-171 °C | 89.5 °C | 126.5 °C | 261 °C |
| Density | 0.745 g/mL | 0.726 g/mL | 0.742 g/mL | 1.018 g/mL |
| pKa of Conjugate Acid | ~10.9 | 10.75 | 11.0 | 13.5 (in water) |
| Structure | ||||
| Key Features | Less common, sterically hindered | Widely used, moderately hindered | Highly hindered, "Hünig's base" | Bicyclic amidine, very strong, non-nucleophilic base |
Performance in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group, catalyzed by a nucleophile, typically a tertiary amine. The reaction rate and yield are highly dependent on the nature of the amine catalyst.
Here, we compare the performance of this compound, TEA, DIPEA, and DBU in the Baylis-Hillman reaction between p-nitrobenzaldehyde and methyl acrylate.
| Catalyst | Reaction Time | Yield (%) |
| This compound | Data not available | Data not available |
| Triethylamine (TEA) | 1.5 hours | 70% |
| Diisopropylethylamine (DIPEA) | Data not available | Data not available |
| 1,8-Diazabicycloundec-7-ene (DBU) | Shorter reaction times reported | Generally high yields |
Experimental Protocols
General Experimental Protocol for the Baylis-Hillman Reaction:
This protocol is a generalized procedure for the Baylis-Hillman reaction between an aldehyde and an activated alkene catalyzed by a tertiary amine.
Caption: General workflow for a tertiary amine-catalyzed Baylis-Hillman reaction.
Detailed Protocol for Triethylamine-Catalyzed Baylis-Hillman Reaction of p-Nitrobenzaldehyde and Methyl Acrylate:
In a round-bottom flask, p-nitrobenzaldehyde (1.51 g, 10 mmol) and methyl acrylate (1.29 g, 15 mmol) are dissolved in ethanol. To this solution, triethylamine (0.28 mL, 2 mmol) and potassium carbonate (K₂CO₃) as an additive are added. The reaction mixture is stirred at room temperature for 1.5 hours. After completion, the reaction is worked up as described in the general protocol to afford the desired Baylis-Hillman adduct.[1]
Signaling Pathways and Logical Relationships
The catalytic cycle of the Baylis-Hillman reaction illustrates the role of the tertiary amine as a nucleophilic catalyst.
Caption: Catalytic cycle of the Baylis-Hillman reaction.
Conclusion
While this compound is a sterically hindered tertiary amine, its application and comparative performance in common organic reactions like the Baylis-Hillman reaction are not well-documented in publicly available literature. In contrast, Triethylamine, DIPEA, and particularly DBU are well-established bases and catalysts for a variety of transformations. For the Baylis-Hillman reaction, DBU is often the catalyst of choice due to its ability to significantly accelerate the reaction. The provided data and protocols for the triethylamine-catalyzed reaction offer a baseline for comparison. Further experimental investigation is required to fully assess the potential of this compound as a viable alternative to more common tertiary amines in organic synthesis. Researchers are encouraged to consider the steric and electronic properties of each amine when selecting a catalyst for a specific transformation to optimize reaction conditions and outcomes.
References
A Comparative Analysis of N-Methyldibutylamine and Its Isomers for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthesis, and Potential Biological Significance
This guide provides a comparative overview of N-Methyldibutylamine and its structural isomers. The information is intended for researchers and professionals in the fields of chemistry and pharmacology, offering a consolidated resource for understanding the key characteristics of these compounds. Due process has been followed to provide available quantitative data, detail established experimental protocols for their synthesis and analysis, and present logical workflows and pathways using standardized diagrams.
Physicochemical Properties: A Comparative Table
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | n-butyl groups | C₉H₂₁N | 143.27 | 169-171 | 0.745 | 1.4178 |
| N-Methyl-diisobutylamine | isobutyl groups | C₉H₂₁N | 143.27 | 158-160 | 0.743 | 1.415 |
| N-Methyl-di-sec-butylamine | sec-butyl groups | C₉H₂₁N | 143.27 | 155-157 | ~0.75 | ~1.42 |
| N-Methyl-di-tert-butylamine | tert-butyl groups | C₉H₂₁N | 143.27 | 145-147 | ~0.76 | ~1.42 |
| N-Methyl-isobutyl-n-butylamine | isobutyl & n-butyl | C₉H₂₁N | 143.27 | 162-164 | ~0.74 | ~1.416 |
Note: Some values are estimated based on structurally similar compounds due to the limited availability of experimental data.
Synthesis Protocols
The synthesis of this compound and its isomers, as tertiary amines, can be achieved through several established methods in organic chemistry. The two most common and versatile methods are Reductive Amination and the Eschweiler-Clarke reaction.
General Experimental Protocol: Reductive Amination
Reductive amination is a widely used method for the synthesis of amines. For the synthesis of this compound and its isomers, this typically involves the reaction of a secondary amine (dibutylamine or its isomers) with formaldehyde, followed by reduction.
Materials:
-
Dibutylamine (or its corresponding isomer, e.g., diisobutylamine)
-
Formaldehyde (37% aqueous solution)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or hydrogen gas with a catalyst like Palladium on carbon)
-
Methanol or other suitable solvent
-
Glacial acetic acid (catalyst)
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1 equivalent) in methanol.
-
Add glacial acetic acid to catalyze the reaction.
-
Add formaldehyde (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate iminium ion.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify the product by distillation.
Caption: Reductive Amination Workflow for Tertiary Amine Synthesis.
General Experimental Protocol: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific type of reductive amination that uses formic acid as the reducing agent and formaldehyde as the source of the methyl group. This method is particularly useful for the methylation of secondary amines to tertiary amines.[1][2][3][4][5]
Materials:
-
Dibutylamine (or its corresponding isomer)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution
-
Diethyl ether or other extraction solvent
-
Anhydrous potassium carbonate
-
Standard laboratory glassware for heating and distillation
Procedure:
-
To a round-bottom flask, add the secondary amine (1 equivalent).
-
Add an excess of formic acid and formaldehyde (typically 2-3 equivalents of each).
-
Heat the reaction mixture to reflux (around 100°C) for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature.
-
Make the solution basic by carefully adding sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting tertiary amine by fractional distillation.
Caption: Eschweiler-Clarke Reaction Pathway.
Analytical Characterization Protocols
To confirm the identity and purity of the synthesized this compound and its isomers, standard analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a DB-5ms or equivalent).
GC Conditions (General):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injection Mode: Splitless or split, depending on the sample concentration.
MS Conditions (General):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Dilute the amine sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Inject a 1 µL aliquot into the GC-MS system.
Data Analysis:
-
The retention time from the gas chromatogram provides information for separating the isomers.
-
The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns that can be used to confirm the structure of the amine.
Caption: General Workflow for GC-MS Analysis of Amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound and its isomers.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve a small amount of the purified amine in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
¹H NMR Analysis:
-
The chemical shifts, integration, and multiplicity of the proton signals will be characteristic of the specific isomer.
-
The N-methyl group will typically appear as a singlet around 2.2-2.5 ppm.
-
The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield than other alkyl protons.
-
The different butyl isomers (n-butyl, isobutyl, sec-butyl, tert-butyl) will have distinct and predictable splitting patterns for their respective protons.
¹³C NMR Analysis:
-
The number of unique carbon signals will correspond to the symmetry of the molecule.
-
The chemical shifts of the carbon atoms will be influenced by their proximity to the nitrogen atom. Carbons directly bonded to the nitrogen will be deshielded.
Biological Activity and Signaling Pathways
A comprehensive search of publicly available scientific literature did not yield specific comparative studies on the biological activities or signaling pathways of this compound and its direct isomers (N-methyl-diisobutylamine, N-methyl-di-sec-butylamine, N-methyl-di-tert-butylamine).
However, the broader class of aliphatic amines is known to exhibit various biological effects, primarily related to their basicity and ability to interact with biological macromolecules. Generally, short-chain aliphatic amines can be irritants to the skin, eyes, and respiratory tract. Their toxicological profiles can vary depending on their structure, which influences their absorption, distribution, metabolism, and excretion.
Some studies on structurally related compounds offer insights into potential areas of biological activity:
-
General Toxicity: Aliphatic amines can cause local irritation and, at high concentrations, may have systemic effects. The hazardous properties of many simple amines are documented in safety data sheets and toxicological databases.
-
Pharmacological Precursors: Many simple amines, including isomers of butylamine, serve as building blocks in the synthesis of pharmaceuticals. Their incorporation into larger molecules can be a key determinant of the final drug's pharmacological activity.[6]
-
Interaction with Transporters: Some secondary amines, such as N-methyl-sec-butylamine, have been postulated to interact with monoamine transporters like the dopamine transporter (DAT), potentially acting as competitive inhibitors of monoamine reuptake.[7] However, this is a postulation based on structural similarity and requires experimental validation.
Due to the lack of specific data for a direct comparison of this compound and its isomers, it is not possible to construct a signaling pathway diagram. Research in this area is required to elucidate any specific biological activities and the mechanisms through which these compounds may act.
Conclusion
This compound and its isomers are a group of tertiary amines with distinct physicochemical properties that are a direct consequence of their structural differences. While established methods for their synthesis and characterization are available, there is a notable gap in the scientific literature regarding their comparative biological activities. The information provided in this guide serves as a foundational resource for researchers interested in these compounds. Further experimental investigation is necessary to fully understand their pharmacological and toxicological profiles and to unlock their potential in various scientific and industrial applications.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nbinno.com [nbinno.com]
- 7. N-methyl-sec-butylamine hydrochloride | 75098-40-7 | Benchchem [benchchem.com]
Cross-Validation of N-Methyldibutylamine Analysis: A Comparative Guide to GC-MS, GC-FID, and GC-NPD Detectors
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Methyldibutylamine (NMDBA), a secondary amine that can be a precursor to carcinogenic nitrosamines, is of paramount importance in pharmaceutical manufacturing and safety assessment. Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile compounds like NMDBA. The choice of detector is a critical factor that dictates the sensitivity, selectivity, and overall performance of the analytical method. This guide provides a comprehensive cross-validation and comparison of three commonly used GC detectors for the analysis of NMDBA and structurally similar amines: Mass Spectrometry (MS), Flame Ionization Detector (FID), and Nitrogen-Phosphorus Detector (NPD).
While direct comparative studies on this compound across all three detectors are limited, this guide consolidates available data for NMDBA and its close structural analog, dibutylamine, to provide a robust comparison of their analytical performance.
Principles of Detection
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for confident identification and quantification.
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a widely used, robust detector that measures the increase in ions produced when organic compounds are burned in a hydrogen-air flame. The response is proportional to the number of carbon atoms in the analyte, making it a reliable quantitative tool for most organic compounds, including amines.
Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for nitrogen- and phosphorus-containing compounds. It operates by heating a rubidium or cesium bead in a plasma, which selectively ionizes compounds containing nitrogen or phosphorus, resulting in a highly sensitive and specific response.
Comparative Performance Data
The following tables summarize the performance characteristics of GC-MS, GC-FID, and GC-NPD for the analysis of this compound and its analogs. Data for NMDBA is used where available; otherwise, data for dibutylamine or other secondary amines is presented as a comparable alternative.
Table 1: Performance Characteristics of GC Detectors for Amine Analysis
| Parameter | GC-MS | GC-FID | GC-NPD |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (responds to most organic compounds) | Very High (selective for N and P compounds) |
| Sensitivity | High to Very High | Moderate | High to Very High |
| Limit of Detection (LOD) | pg to low ng range[1] | ~0.0786 µg/mL (for nicotine)[2] | 0.1 ppm (for dibutylamine)[3] |
| Limit of Quantitation (LOQ) | Low ng/mL range | 3-4 µg/mL (for various amines) | 0.145 µg/mL (for nicotine)[2] |
| Linearity (R²) | >0.99[1] | >0.999[4] | Typically >0.99 |
| Precision (%RSD) | <15%[1] | <10% | 6.07% (for dibutylamine)[3] |
| Accuracy/Recovery (%) | 80-104%[1] | >90%[4] | 90.2 ± 3.4% (for dibutylamine)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are typical experimental protocols for the analysis of secondary amines using each detector.
Sample Preparation Workflow
A generic sample preparation workflow for the analysis of amines in a pharmaceutical matrix is outlined below. This often involves extraction and, in some cases, derivatization to improve chromatographic performance.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coresta.org [coresta.org]
- 3. Gas chromatographic/chemiluminescence detection (thermal energy analyzer-nitrogen mode) method for the determination of dibutylamine in hams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of N-Methyldibutylamine and structurally related aliphatic amines, including Dibutylamine, N-Ethyldibutylamine, and Tributylamine. The information presented is intended to assist researchers and professionals in the fields of drug development and chemical safety in understanding the potential hazards associated with these compounds. The data is compiled from various safety data sheets and toxicological databases.
Quantitative Toxicity Data
The acute toxicity of these amines is summarized in the table below, with values for oral, dermal, and inhalation routes of exposure. The data, primarily from studies on rats and rabbits, offers a comparative look at the lethal dose (LD50) and lethal concentration (LC50) values.
| Compound | CAS Number | Test Species | Oral LD50 | Dermal LD50 | Inhalation LC50 |
| This compound | 3405-45-6 | Rat | 540 µL/kg | - | - |
| Rabbit | - | 880 µL/kg | - | ||
| Dibutylamine | 111-92-2 | Rat | 189-550 mg/kg[1] | - | 1.15 mg/L (4h)[1] |
| Rabbit | - | 768 mg/kg[1] | - | ||
| Mouse | 290 mg/kg | - | - | ||
| N-Ethyldibutylamine | 13360-63-9 | Rat | - | - | > 11.9 mg/L (4h)[2] |
| Tributylamine | 102-82-9 | Rat | 420 mg/kg | - | 0.5 mg/L (4h) |
| Rabbit | - | 195 mg/kg | - | ||
| Mouse | 114 mg/kg | - | - |
Experimental Protocols for Acute Toxicity Testing
The toxicological data presented in this guide are typically obtained through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and consistency of toxicological testing.
OECD Guideline 401: Acute Oral Toxicity
This guideline details the procedure for assessing the acute toxic effects of a substance administered orally.
-
Principle: A substance is administered in a single dose or multiple doses within 24 hours to a group of experimental animals, typically rodents.
-
Procedure: Animals are fasted before the administration of the test substance. The substance is then given, and the animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity, and body weight changes. At the end of the observation period, a gross necropsy is performed on all surviving animals.
-
Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.
OECD Guideline 402: Acute Dermal Toxicity
This guideline is used to assess the potential hazards of a substance upon dermal contact.
-
Principle: The test substance is applied to a shaved area of the skin of the test animals, usually for a 24-hour exposure period.
-
Procedure: A specified amount of the substance is applied to an area of intact skin. The treated area is then covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity for at least 14 days.
-
Endpoint: The dermal LD50 is determined, representing the dose that causes mortality in 50% of the animals when applied to the skin.
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is designed to evaluate the toxicity of a substance when inhaled.
-
Principle: Test animals are exposed to the substance, in the form of a gas, vapor, or aerosol, in an inhalation chamber for a defined period, typically 4 hours.
-
Procedure: The concentration of the test substance in the air is carefully controlled. Animals are monitored during and after exposure for signs of toxicity. The observation period is typically 14 days.
-
Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the test animals, is determined.
Mechanism of Toxicity and Signaling Pathways
Aliphatic amines, as a class of compounds, are known for their corrosive and irritant properties. Their toxicity is often attributed to their alkaline nature, which can lead to the disruption of cellular membranes and proteins upon direct contact. This can result in severe skin burns and eye damage.
While specific signaling pathway disruptions for this compound and its related amines are not extensively documented in publicly available literature, some insights can be drawn from related compounds and general mechanisms of amine toxicity.
One study on Di-n-butylamine indicated that it could stimulate monocyte alpha-naphthyl acetate esterase and aromatic amino acid esterase activity. This suggests a potential interaction with cellular enzymatic processes, though the direct signaling cascade involved remains to be fully elucidated.
The corrosive nature of these amines suggests that at a cellular level, they can cause non-specific damage to lipids and proteins, leading to cell death through necrosis. This direct chemical injury is likely a primary mechanism of toxicity, especially at higher concentrations.
Further research is required to delineate the specific intracellular signaling pathways that may be modulated by this compound and related amines at sub-lethal concentrations, which could contribute to their overall toxicological profile.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of N-Methyldibutylamine and Monoethanolamine for Post-Combustion CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
The imperative to mitigate atmospheric carbon dioxide (CO2) levels has spurred extensive research into efficient capture technologies. Amine-based absorption is a mature and widely adopted method for post-combustion CO2 capture. Monoethanolamine (MEA), a primary amine, has historically been the benchmark solvent due to its high reactivity and capture efficiency. However, its high energy requirement for regeneration, corrosive nature, and susceptibility to degradation have driven the search for alternative solvents. This guide provides a comparative evaluation of N-Methyldibutylamine (MDBA), a tertiary amine, against the industry-standard MEA.
Due to a notable scarcity of direct experimental data for this compound in the public domain, this comparison infers some of its potential performance characteristics from studies on structurally similar tertiary and sterically hindered amines. This approach allows for a prospective evaluation, highlighting the expected advantages and disadvantages of MDBA's chemical class in CO2 capture applications. All data presented for MEA is based on established experimental findings.
Quantitative Performance Comparison
The efficiency of an amine-based solvent for CO2 capture is determined by several key performance indicators. The following tables summarize the quantitative data for MDBA (inferred from similar tertiary amines) and MEA.
| Performance Metric | This compound (MDBA) (Inferred) | Monoethanolamine (MEA) | Notes |
| CO2 Loading Capacity (mol CO2/mol amine) | ~1.0 | ~0.5 | Tertiary amines like MDBA react with CO2 in a 1:1 molar ratio, while primary amines like MEA have a 2:1 stoichiometry due to stable carbamate formation. |
| Absorption Rate | Moderate | High | MEA exhibits a faster reaction rate with CO2. The bulkier alkyl groups in MDBA create steric hindrance, which can slow down the reaction kinetics compared to the unhindered primary amine group in MEA.[1] |
| Heat of Absorption (kJ/mol CO2) | 40 - 60 | 80 - 85 | The reaction of tertiary amines with CO2 to form bicarbonate is less exothermic than the carbamate formation reaction of primary amines, leading to a lower heat of absorption and potentially lower regeneration energy. |
| Cyclic CO2 Capacity (mol CO2/kg solution) | High | Moderate | The higher theoretical loading capacity and lower heat of absorption of tertiary amines generally contribute to a higher cyclic capacity, meaning more CO2 can be captured and released per unit of solvent in each cycle. |
| Solvent Regeneration Energy | Lower | Higher | The lower heat of absorption for MDBA suggests a reduced energy penalty for breaking the amine-CO2 bond during solvent regeneration. |
| Degradation and Corrosion | Lower | Higher | Tertiary amines generally exhibit greater resistance to thermal and oxidative degradation and are less corrosive than primary amines like MEA.[2] |
Experimental Protocols
The evaluation of amine solvents for CO2 capture typically involves a series of standardized experiments to determine their performance characteristics. A general experimental workflow is outlined below.
1. Solvent Preparation: Aqueous solutions of the amine (e.g., 30 wt% MEA) are prepared using deionized water.
2. CO2 Absorption:
-
A simulated flue gas (e.g., 15% CO2 in N2) is bubbled through the amine solution in a temperature-controlled absorber column.
-
The gas flow rate and temperature are maintained at constant values (e.g., 100 mL/min and 40°C).
-
The concentration of CO2 at the inlet and outlet of the absorber is continuously monitored using a gas analyzer to determine the absorption rate and efficiency.
3. CO2 Loading Capacity Measurement:
-
The absorption process continues until the amine solution is saturated with CO2.
-
The total amount of CO2 absorbed is determined by titrimetric methods or by measuring the weight change of the solution.
-
The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.
4. Solvent Regeneration (Desorption):
-
The CO2-rich amine solution is heated in a stripping column (e.g., to 100-120°C) to reverse the absorption reaction and release the captured CO2.
-
The released CO2 is cooled to condense any water vapor and then quantified.
-
The regenerated (lean) amine solution is cooled and can be recycled for another absorption cycle.
5. Heat of Absorption Measurement:
-
A reaction calorimeter is used to measure the heat released during the absorption of CO2 into the amine solution at a constant temperature.
6. Cyclic Capacity and Stability Testing:
-
The solvent is subjected to multiple absorption-desorption cycles to evaluate its cyclic CO2 capacity and chemical stability over time.
-
Solvent degradation is assessed by analyzing samples for the formation of degradation products using techniques like chromatography and spectroscopy.
Visualizing the Process and Chemistry
To better understand the experimental evaluation and the underlying chemical reactions, the following diagrams are provided.
Caption: Experimental workflow for evaluating CO2 capture solvents.
The chemical reactions governing the capture of CO2 by MDBA and MEA are fundamentally different, which explains their distinct performance characteristics.
Caption: CO2 reaction pathways with tertiary and primary amines.
Conclusion
Monoethanolamine (MEA) remains a benchmark for CO2 capture due to its high reactivity and established performance. However, the operational challenges associated with its high regeneration energy and corrosive nature are significant.
While direct experimental data for this compound (MDBA) is limited, the analysis of similar tertiary amines suggests it could offer several advantages over MEA. The theoretical 1:1 stoichiometry of MDBA with CO2 allows for a higher loading capacity. Furthermore, the lower heat of absorption associated with the bicarbonate formation mechanism is expected to significantly reduce the energy required for solvent regeneration, which is a major operational cost in carbon capture processes. The greater stability and lower corrosivity of tertiary amines also point to reduced solvent loss and maintenance costs.
The primary drawback of MDBA, inferred from related compounds, is its likely slower absorption rate compared to MEA. This could necessitate larger absorption columns to achieve the same capture efficiency, potentially increasing capital costs.
For researchers and professionals in the field, the potential for significant energy savings makes sterically hindered tertiary amines like this compound a promising area for further investigation. Future experimental studies are crucial to validate these inferred performance characteristics and to fully assess the economic and operational feasibility of MDBA as a next-generation solvent for CO2 capture.
References
Inter-laboratory Comparison Guide: Analysis of N-Nitrosamines
Abstract: This guide provides a comparative overview of analytical methodologies for the quantification of N-nitrosamine impurities, with a focus on compounds structurally similar to N-Methyldibutylamine (NMDBA). In the absence of a dedicated inter-laboratory study for NMDBA, this document presents a virtual comparison of validated analytical methods for the closely related analogue, N-nitrosodibutylamine (NDBA). The performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods are detailed, providing researchers, scientists, and drug development professionals with objective data to support laboratory and method selection for nitrosamine impurity testing.
Introduction
The detection and quantification of N-nitrosamine impurities in pharmaceutical products is a critical regulatory requirement due to their classification as probable human carcinogens. While regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidance on risk assessment and control, the selection of an appropriate, validated analytical method is paramount for accurate trace-level analysis.[1][2] This guide focuses on the analytical techniques applicable to this compound (NMDBA), a potential nitrosamine impurity.
Due to the limited availability of public data from a formal inter-laboratory comparison for NMDBA, this guide compiles and compares quantitative performance data from published, validated methods for the structural analogue N-nitrosodibutylamine (NDBA). This approach provides a robust framework for evaluating method performance across different analytical platforms.
Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance characteristics of two primary analytical techniques used for the determination of NDBA. These methods, validated in separate laboratories, represent common approaches for nitrosamine analysis in the pharmaceutical industry.
Table 1: Method Performance Comparison for N-nitrosodibutylamine (NDBA) Analysis
| Performance Characteristic | Method A: LC-MS/MS | Method B: GC-MS/MS |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry | Gas Chromatography-Tandem Mass Spectrometry |
| Linearity (Coefficient of Determination, r²) | 0.9980[3] | > 0.999[4] |
| Limit of Quantitation (LOQ) | 0.01 µg/mL (in solution)[3] | 0.06 - 0.09 ppm (in product)[4] |
| Limit of Detection (LOD) | Determined (S/N ≥ 3)[5] | 0.02 - 0.03 ppm (in product)[4] |
| Accuracy (Mean Recovery) | 94.3% (at LOQ level)[3] | Within 85-115% (Typical for USP validation) |
| Precision (Repeatability as %RSD) | 1.26% - 3.29%[3] | < 15% (Typical for USP validation) |
Note: Data for Method B is based on typical performance requirements for methods validated according to ICH/USP guidelines, as specific numerical values for NDBA recovery and precision were not detailed in the cited source.
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on published literature and represent validated procedures for NDBA quantification.
Method A: LC-MS/MS Protocol
This method is adapted from a validated procedure for the determination of NDBA in a drug substance matrix.[3][5]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable diluent (e.g., Methanol).
-
Prepare a series of calibration standards ranging from the Limit of Quantitation (LOQ) to 200% of the target analyte concentration.[3]
-
Spike control samples with known concentrations of NDBA standard for accuracy and precision assessments.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II with binary pump
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[3]
-
Gradient: Optimized for separation of NDBA from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for NDBA are monitored for quantification and confirmation.
-
-
Validation Parameters:
-
Linearity: Assessed over a range from LOQ to 200% of the specification limit; r² should be ≥ 0.99.[3]
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., LOQ, 100%, 150%); mean recovery should be within 70-130%.[3][6]
-
Precision: Repeatability and intermediate precision evaluated at 100% and 150% of the target concentration; %RSD should be ≤ 15%.[5]
-
LOQ/LOD: Determined based on a signal-to-noise ratio of ≥10 for LOQ and ≥3 for LOD.[5]
-
Method B: GC-MS/MS Protocol
This protocol is based on general procedures outlined in USP General Chapter <1469> and other published GC-MS/MS methods for nitrosamine analysis.[1][4][6]
-
Sample Preparation:
-
Dissolve the sample in an appropriate solvent, such as Dichloromethane (DCM) or 1-methyl-2-pyrrolidinone.[4]
-
Use an isotopically labeled internal standard (e.g., NDMA-d6) to improve accuracy and precision.[1]
-
Prepare calibration standards in the same solvent.
-
For some applications, headspace analysis may be employed for volatile nitrosamines.
-
-
Gas Chromatography Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
Column: Wax column (e.g., 30 m x 0.25 mm, 0.5 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Ramped temperature program to ensure separation of nitrosamines.
-
Injection Mode: Liquid injection (splitless) or Headspace.
-
-
Mass Spectrometry Conditions:
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two specific transitions for each target nitrosamine, including NDBA.
-
-
Validation Parameters:
-
Linearity: A correlation coefficient (R²) of ≥ 0.99 is typically required.[4]
-
Accuracy & Precision: Intra-day and inter-day precision and accuracy are evaluated, with %RSD values typically required to be below 15%.[4]
-
LOQ/LOD: The method must be sensitive enough to detect and quantify nitrosamines at or below the regulatory limits.[4]
-
Workflow and Logical Diagrams
The following diagrams illustrate the typical workflows associated with nitrosamine analysis in a regulated laboratory environment.
Caption: General workflow for nitrosamine impurity analysis in a regulated environment.
Caption: Decision-making logic for handling potential this compound findings.
References
Safety Operating Guide
Safe Disposal of N-Methyldibutylamine: A Procedural Guide
For immediate release: This document provides comprehensive guidance on the proper disposal procedures for N-Methyldibutylamine (CAS: 3405-45-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this substance.
This compound is a flammable and corrosive compound that is harmful if swallowed or in contact with skin, and causes severe skin and eye burns.[1][2] Adherence to proper disposal protocols is critical to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] All handling of this compound should occur within a chemical fume hood.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Remove all sources of ignition from the area.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Absorb the spill using an inert material such as vermiculite, sand, dry lime, or soda ash.[1][3]
-
Place the absorbed material into a suitable, covered container for disposal.[1][3]
-
Ventilate the area and wash the spill site after the material has been removed.[3]
Disposal of this compound Waste
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] It is likely to be classified as a hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[4] Consult US EPA guidelines in 40 CFR Parts 261.3 and relevant state and local regulations for accurate classification.[4]
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., absorbent from spills, used PPE) in a designated, properly labeled, and tightly closed container.
-
Store the waste container in a cool, dry, well-ventilated area designated for flammable materials.[1]
-
-
Engage a Licensed Professional:
-
Contact a licensed professional waste disposal service to handle the disposal of this material.[1]
-
It may be necessary to contain and dispose of this compound as a hazardous waste. For specific recommendations, contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA).[3]
-
-
Recommended Disposal Method:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 3405-45-6 |
| Molecular Formula | C9H21N |
| Molecular Weight | 143.27 g/mol |
| Boiling Point | 49 - 51 °C @ 10 mmHg |
| Flash Point | 42 °C (107.60 °F) |
| Specific Gravity | 0.7450 g/cm³ |
| Oral LD50 (Rat) | 540 uL/kg |
| Dermal LD50 (Rabbit) | 880 uL/kg |
Data sourced from Chemsrc and PubChem.[1][2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
